MPI-0479605
Description
Properties
IUPAC Name |
6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJBNYKNHXJGSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MPI-0479605: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPI-0479605 is a potent and selective, ATP-competitive small molecule inhibitor of the mitotic kinase Mps1 (TTK).[1][2][3] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis.[2][4] By inhibiting Mps1, this compound disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and aneuploidy. This ultimately triggers cell death in cancer cells, highlighting its potential as a novel anti-cancer therapeutic. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and summarizing key experimental findings.
Core Mechanism of Action: Mps1 Inhibition
This compound functions as a highly selective and potent ATP-competitive inhibitor of the Mps1 kinase.[1][2][3] Mps1, a dual-specificity protein kinase, plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the spindle assembly checkpoint until all chromosomes are correctly aligned.[2]
The inhibition of Mps1 by this compound disrupts the spindle assembly checkpoint, a critical signaling cascade that prevents chromosome missegregation by arresting the cell cycle in mitosis until all chromosomes are properly attached to the mitotic spindle.[4] This disruption leads to a cascade of events, including aberrant mitosis, the formation of micronuclei, and ultimately, cell death.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Mps1 IC50 | 1.8 nM | In vitro kinase assay | [1][3] |
| GI50 Range | 30 - 100 nM | Panel of tumor cell lines | [1] |
| G2/M Escape EC50 | 71.3 nM | Nocodazole-treated HeLa cells | [5] |
Table 2: In Vivo Anti-Tumor Activity of this compound
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 30 mg/kg daily, i.p. | 49% | [3] |
| HCT-116 | 150 mg/kg every 4 days, i.p. | 74% | [3] |
| Colo-205 | 150 mg/kg every 4 days, i.p. | 63% | [3] |
Signaling Pathways Affected by this compound
The primary signaling pathway disrupted by this compound is the Spindle Assembly Checkpoint (SAC). Inhibition of Mps1 kinase activity prevents the recruitment of other SAC proteins, leading to premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C) and subsequent degradation of key mitotic regulators.
In p53 wild-type cells, the aneuploidy induced by this compound treatment can trigger a postmitotic checkpoint.[2] This checkpoint is characterized by the activation of the p53-p21 pathway, which can lead to cell growth arrest.[2]
Caption: Signaling pathway of this compound action.
Key Experimental Protocols
In Vitro Mps1 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.
-
Methodology:
-
Reactions are initiated by the addition of MgATP.
-
The reaction mixture is incubated, and reactions are terminated with the addition of 3% phosphoric acid.
-
The mixture is then transferred to P81 filter plates.
-
Samples are washed in 1% phosphoric acid.
-
33P radioactivity is measured on a TopCount scintillation reader.
-
Kinase assays are carried out at 2x Km ATP concentrations.[1]
-
Cell Viability Assay
-
Objective: To determine the growth-inhibitory effects (GI50) of this compound on various cancer cell lines.
-
Methodology:
-
A panel of tumor cell lines (e.g., A549, Colo205, HCT116, etc.) are seeded in multi-well plates.[1]
-
Cells are treated with various concentrations of this compound for 3 or 7 days.[1]
-
Cell viability is measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
The GI50, the concentration of the compound that causes a 50% reduction in cell growth, is determined.[1]
-
G2/M Escape Assay
-
Objective: To assess the ability of this compound to override the spindle assembly checkpoint.
-
Methodology:
-
HeLa cells are treated with nocodazole (B1683961) (a microtubule-destabilizing agent) to induce mitotic arrest by activating the spindle assembly checkpoint.[5]
-
This compound is then added to the nocodazole-treated cells for an additional 4 hours.[5]
-
Cells are subsequently fixed and stained with an anti-phospho-histone H3 antibody (a mitotic marker) and Hoechst dye (to visualize DNA).[5]
-
The percentage of cells remaining in mitosis is determined to assess the checkpoint override.[5]
-
Caption: Workflow for the G2/M Escape Assay.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human colon cancer cells (HCT-116 or Colo-205) are subcutaneously transplanted into the flanks of nude mice.[3]
-
When the tumor volume reaches an average size of 100 mm³, treatment with this compound is initiated.[3]
-
The compound is administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).[3]
-
Tumor growth is monitored and compared to a vehicle-treated control group to determine the tumor growth inhibition (TGI).
-
Conclusion
This compound represents a promising class of anti-cancer agents that target the mitotic machinery of tumor cells. Its potent and selective inhibition of Mps1 kinase disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death in a wide range of cancer cell lines. The in vivo efficacy demonstrated in xenograft models further supports the potential clinical development of Mps1 inhibitors for cancer therapy. Further research into biomarkers of response and potential combination therapies will be crucial in advancing this compound or similar Mps1 inhibitors into clinical practice.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. webapps.myriad.com [webapps.myriad.com]
Technical Guide: MPI-0479605 Mps1 Kinase Inhibition Assay
This technical guide provides an in-depth overview of the MPI-0479605 Mps1 kinase inhibition assay, designed for researchers, scientists, and drug development professionals. It covers the mechanism of action of this compound, detailed experimental protocols for assessing its inhibitory activity, and the broader context of the Mps1 signaling pathway.
Introduction to Mps1 Kinase and this compound
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine Kinase (TTK), is a dual-specificity protein kinase crucial for the proper execution of mitosis.[1][2] It is a key component of the spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures the accurate segregation of chromosomes by preventing premature entry into anaphase.[3][4] Mps1's functions include facilitating the attachment of chromosomes to the mitotic spindle and maintaining the SAC until all chromosomes are correctly aligned.[1][5] Due to its high expression in cancer cells and essential role in cell division, Mps1 has emerged as a promising target for cancer therapeutics.[1][6]
This compound is a potent and selective, ATP-competitive small-molecule inhibitor of Mps1 kinase.[1][7] By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to aberrant mitosis, chromosome segregation defects, aneuploidy, and ultimately, cell death through mitotic catastrophe or apoptosis.[1][8]
Quantitative Data Summary
The inhibitory activity of this compound against Mps1 kinase and its cellular effects have been quantified in various studies. The following tables summarize key data points.
| Parameter | Value | Target/System | Reference |
| IC50 | 1.8 nM | Mps1 Kinase | [7][8][9] |
| GI50 | 30 - 100 nM | Panel of Tumor Cell Lines | [8] |
| EC50 | 71.3 nM | G2/M Escape Assay (HeLa cells) | [10] |
| EC50 | 0.3 µM | Cell Cycle Arrest (HCT116 cells) | [7] |
Table 1: In Vitro Inhibitory Activity of this compound.
| Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 Xenografts | 30 mg/kg daily, i.p. | 49% | [7] |
| HCT-116 Xenografts | 150 mg/kg every 4 days, i.p. | 74% | [7] |
| Colo-205 Xenografts | 150 mg/kg every 4 days, i.p. | 63% | [7] |
Table 2: In Vivo Antitumor Activity of this compound.
Mps1 Signaling Pathway
Mps1 kinase is a master regulator of the spindle assembly checkpoint. It localizes to unattached kinetochores during mitosis and initiates a signaling cascade to prevent the anaphase-promoting complex/cyclosome (APC/C) from targeting key proteins for degradation, thus delaying anaphase onset.
Caption: Mps1 signaling pathway at unattached kinetochores.
Experimental Protocols
Two common methods for assaying Mps1 kinase inhibition are the radiometric assay using radiolabeled ATP and the luminescence-based assay that measures ATP consumption.
Radiometric [γ-33P]ATP Kinase Assay
This protocol is adapted from established methods for measuring Mps1 kinase activity.[8]
Materials:
-
Recombinant full-length Mps1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100
-
ATP solution
-
[γ-33P]ATP
-
This compound or other test inhibitors dissolved in DMSO
-
3% Phosphoric acid
-
P81 filter plates
-
Scintillation counter (e.g., TopCount)
Procedure:
-
Prepare the reaction mixture by incubating 25 ng of recombinant Mps1 enzyme in the reaction buffer.
-
Add the test inhibitor (this compound) at various concentrations or vehicle (DMSO) for the control.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP (final concentration of 40 µM) and 1 µCi of [γ-33P]ATP.
-
Incubate the reaction at room temperature for 45 minutes.
-
Terminate the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a P81 filter plate. The phosphorylated MBP substrate will bind to the phosphocellulose paper.
-
Wash the filter plates multiple times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P radioactivity incorporated into the MBP substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol describes a non-radioactive method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[11][12]
Materials:
-
TTK (Mps1) Kinase Assay Kit (contains Mps1 enzyme, substrate, ATP, and buffer)
-
This compound or other test inhibitors dissolved in DMSO
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a master mix containing kinase assay buffer, substrate (e.g., MBP), and ATP.
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test inhibitor (this compound) at various concentrations to the appropriate wells. Add vehicle (DMSO) to positive control and "blank" wells.
-
Initiate the reaction by adding the diluted Mps1 enzyme to all wells except the "blank".
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 45 minutes.
-
Convert the generated ADP to ATP and measure the newly synthesized ATP by adding the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.
-
Incubate for at least 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro Mps1 kinase inhibition assay.
Caption: General workflow for an Mps1 kinase inhibition assay.
References
- 1. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | CAS:1246529-32-7 | Mps1 inhibitor,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. webapps.myriad.com [webapps.myriad.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
MPI-0479605: A Technical Overview of a Potent Mps1 Kinase Inhibitor Targeting the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MPI-0479605, a novel small molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3][4] Disruption of Mps1 function leads to mitotic aberrations, aneuploidy, and ultimately, cell death, making it a compelling target for cancer therapy.[3][5][6] this compound has demonstrated potent and selective inhibition of Mps1, leading to anti-tumor activity in preclinical models.[3][5]
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Mps1 kinase.[3][7][8] By binding to the ATP pocket of Mps1, it prevents the phosphorylation of downstream substrates essential for the activation and maintenance of the spindle assembly checkpoint.[5] This inhibition disrupts the SAC, allowing cells with improperly attached chromosomes to prematurely exit mitosis.[2][5] This forced mitotic exit results in severe chromosome missegregation, aneuploidy, and the formation of micronuclei, which can trigger mitotic catastrophe or apoptosis.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory activity against various kinases and its cytotoxic effects on different cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Selectivity Notes |
| Mps1 (TTK) | 1.8 - 4 | Highly potent and selective inhibitor.[5][7][8][9] |
| JNK | 110 | Moderate activity.[5] |
| FER | 590 | Moderate activity.[5] |
| Other (32 kinases) | Little to no activity | Demonstrates good selectivity for Mps1.[5] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Value (nM) | Notes |
| HCT116 | G2/M Escape Assay | EC50 = 71.3 | Overcomes nocodazole-induced mitotic arrest.[5] |
| Various Tumor Cell Lines | Cell Viability | GI50 = 30 - 100 | Demonstrates broad cytotoxic activity.[7] |
Key Experimental Protocols
This section details the methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of Mps1 and other kinases.
Methodology:
-
Recombinant full-length Mps1 enzyme (25 ng) is incubated in a reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100) with a protein substrate such as Myelin Basic Protein (MBP) at a concentration of 5 µM.[7]
-
This compound or a vehicle control (DMSO) is added to the reaction mixture.[7]
-
The kinase reaction is initiated by the addition of 40 µM ATP mixed with 1 µCi of [γ-33P]ATP.[7]
-
The reaction is incubated for 45 minutes at room temperature.[7]
-
The reaction is terminated by the addition of 3% phosphoric acid.[7]
-
The mixture is transferred to a P81 filter plate, and the filters are washed with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.[7]
-
The amount of 33P incorporated into the substrate is quantified using a scintillation counter.[7]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assays (e.g., CellTiter-Glo, WST1)
Objective: To assess the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., HCT116, HeLa, A549, Colo205) are seeded in 96-well plates and allowed to adhere overnight.[5][7]
-
The cells are treated with a serial dilution of this compound or a vehicle control for a specified period (e.g., 3 or 7 days).[7]
-
Cell viability is measured using a commercially available assay kit, such as CellTiter-Glo (which measures ATP levels as an indicator of metabolically active cells) or WST1.[5][7]
-
Luminescence or absorbance is read using a plate reader.
-
GI50 (concentration for 50% growth inhibition) or IC50 values are determined from dose-response curves.
G2/M Escape Assay (Mitotic Breakthrough)
Objective: To determine the ability of this compound to override the spindle assembly checkpoint.
Methodology:
-
HeLa cells are treated with a microtubule-destabilizing agent like nocodazole (B1683961) (e.g., 250 ng/ml) for 17 hours to induce mitotic arrest by activating the spindle assembly checkpoint.[5]
-
This compound is then added to the culture medium for an additional 4 hours.[5]
-
Cells are fixed and stained with an antibody against a mitotic marker, such as anti-phospho-histone H3, and a DNA dye like Hoechst.[5]
-
The percentage of mitotic cells is determined by image analysis or flow cytometry.[5]
-
A decrease in the percentage of mitotic cells in the presence of this compound indicates an override of the nocodazole-induced mitotic arrest.[5]
Smad2 Phosphorylation Assay
Objective: To assess the off-target effects of this compound, as Mps1 inhibition has been shown to impair Smad2 phosphorylation.[5]
Methodology:
-
HeLa cells are treated with nocodazole to induce mitotic arrest.[5]
-
This compound is added for an additional 2 hours.[5]
-
Cell lysates are prepared and subjected to SDS-PAGE.
-
Proteins are transferred to a membrane and analyzed by Western blot using antibodies specific for phospho-Smad2 (Ser245/Ser250/Ser255), total Smad2, and a loading control like GAPDH.[5]
-
A reduction in the phospho-Smad2 signal indicates inhibition of this pathway.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Spindle Assembly Checkpoint (SAC) Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of a novel kinase inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, represents a promising strategy for cancer therapy, particularly in tumors that exhibit aneuploidy and high levels of Mps1 expression. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the further investigation and potential clinical application of Mps1 inhibitors.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webapps.myriad.com [webapps.myriad.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
MPI-0479605: A Technical Guide to its Effects on Mitosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][4] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][5] Disruption of Mps1 function with this compound leads to aberrant mitosis, resulting in aneuploidy and subsequent cell death, making it a compound of interest for cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the effects of this compound on mitosis, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of Mps1.[1][2] Mps1 is a dual-specificity protein kinase that plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the SAC until all chromosomes are correctly aligned at the metaphase plate.[1][2]
By inhibiting Mps1, this compound disrupts the SAC, causing cells to prematurely exit mitosis despite the presence of unattached chromosomes.[5][6] This leads to severe chromosome missegregation, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2]
In cells with functional p53, the cellular stress induced by this compound treatment can trigger a postmitotic checkpoint. This checkpoint is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[1][2] Ultimately, treatment with this compound leads to growth arrest, inhibition of DNA synthesis, and cell death through mitotic catastrophe and/or apoptosis in both p53 wild-type and mutant cell lines.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
| Mps1 (TTK) | 1.8[3][4] | >40-fold[3] |
| JNK | 110[7] | |
| FER | 590[7] |
Table 2: In Vitro Cellular Activity
| Cell Line | GI50 (nM) | Assay Duration |
| Panel of Tumor Cell Lines | 30 - 100[3] | 3 or 7 days[3] |
| HCT-116 | Varies (dose-dependent) | Not specified |
| A549 | Not specified | Not specified |
| Colo205 | Not specified | Not specified |
| DU-4475 | Not specified | Not specified |
| DU-145 | Not specified | Not specified |
| HCC827 | Not specified | Not specified |
| HT29 | Not specified | Not specified |
| MDA MB 231 | Not specified | Not specified |
| MiaPaCa2 | Not specified | Not specified |
| NCI-H69 | Not specified | Not specified |
| NCI-H460 | Not specified | Not specified |
| NCI-N87 | Not specified | Not specified |
| OPM2 | Not specified | Not specified |
| OVCAR-3 | Not specified | Not specified |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCT-116 | 30 mg/kg, daily, i.p. | 49[4][7] |
| HCT-116 | 150 mg/kg, every 4 days, i.p. | 75[7] |
| Colo-205 | 30 mg/kg, daily, i.p. | No inhibitory activity[4] |
| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Mps1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound on Mps1 kinase.
-
Reaction Termination: Reactions are stopped by the addition of 3% phosphoric acid.
-
Sample Transfer: The terminated reactions are transferred to P81 filter plates.
-
Washing: Samples are washed with 1% phosphoric acid.
-
Radioactivity Measurement: The incorporation of ³³P is measured using a TopCount scintillation reader.
-
ATP Concentration: In-house kinase assays are conducted at 2x Km ATP concentrations.
Cell Viability Assay
This protocol is used to determine the GI50 of this compound in various tumor cell lines.
-
Cell Lines: A panel of tumor cell lines including A549, Colo205, HCT116, etc., are used.
-
Treatment: Cells are treated with various concentrations of this compound for 3 or 7 days.
-
Viability Measurement: Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay.
Spindle Assembly Checkpoint (SAC) Override Assay
This assay determines the ability of this compound to override a nocodazole-induced mitotic arrest.
-
Cell Line: HeLa cells are a suitable model.
-
Mitotic Arrest: Cells are treated with 250 ng/ml nocodazole (B1683961) for 17 hours to induce mitotic arrest.
-
This compound Treatment: this compound is added to the nocodazole-arrested cells for an additional 4 hours.
-
Fixation and Staining: Cells are fixed and stained with an anti-phospho-histone H3 antibody and Hoechst dye.
-
Analysis: The percentage of mitotic cells is determined by image analysis. Data is normalized to the percentage of mitotic cells treated with nocodazole alone.
Western Blot Analysis for a SAC Override
This protocol analyzes protein level changes to confirm a SAC override.
-
Cell Line and Treatment: Nocodazole-arrested HeLa or HCT-116 cells are treated with DMSO or this compound for various time points (e.g., 0 and 6 hours).
-
Lysate Preparation: Cell lysates are prepared for Western blot analysis.
-
Antibodies: Antibodies against Cyclin B, Securin, and BubR1 phosphorylation are used to assess mitotic exit.
Human Tumor Xenograft Models
This protocol evaluates the in vivo antitumor activity of this compound.
-
Animal Model: Nude (nu+/nu+) mice are used.
-
Tumor Cell Implantation: HCT-116 or Colo-205 cells are transplanted subcutaneously into the flanks of the mice.
-
Treatment Initiation: Treatment with this compound begins when the average tumor mass reaches approximately 100 mm³.
-
Drug Formulation: this compound is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.
-
Dosing: this compound is administered via intraperitoneal (i.p.) injection at the specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured using vernier calipers.
-
Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - 100 * (change in median tumor volume of treated group) / (change in median tumor volume of control group).
References
- 1. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. webapps.myriad.com [webapps.myriad.com]
MPI-0479605 induced aneuploidy in cancer cells
An In-depth Technical Guide on MPI-0479605-Induced Aneuploidy in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). It details the mechanism of action, impact on cancer cell viability, and the downstream signaling pathways affected by this compound. The information is compiled from preclinical studies and is intended to serve as a resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is an ATP-competitive inhibitor of Mps1/TTK, a dual-specificity protein kinase crucial for the proper functioning of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a critical cellular surveillance system that ensures the fidelity of chromosome segregation during mitosis by preventing the premature separation of sister chromatids.[1][5] Mps1 plays a pivotal role in this process by recruiting other SAC proteins to unattached kinetochores, thereby generating a signal that inhibits the anaphase-promoting complex/cyclosome (APC/C).[1][5]
By inhibiting Mps1, this compound disrupts the SAC, leading to a cascade of events:
-
Aberrant Mitosis: Cells treated with this compound fail to properly align chromosomes at the metaphase plate.[1]
-
Premature Anaphase: The inhibition of the SAC allows for a premature transition from metaphase to anaphase, even in the presence of unattached chromosomes.[6]
-
Chromosome Missegregation: This premature progression results in severe chromosome segregation defects, including the presence of lagging chromosomes.[1]
-
Aneuploidy and Micronuclei Formation: The unequal distribution of chromosomes leads to aneuploidy and the formation of micronuclei in daughter cells.[1][2][4]
-
Cell Fate: Ultimately, these mitotic errors trigger cellular arrest and cell death through apoptosis or mitotic catastrophe.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data on the activity and effects of this compound from various preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| Mps1/TTK | 1.8 | ATP-competitive inhibition.[1][3][7] |
| Mps1/TTK | 4 | [6][8] |
| JNK | 110 | Moderate off-target activity.[6] |
| FER | 590 | Moderate off-target activity.[6] |
This compound was found to be highly selective for Mps1 when screened against a panel of 32 to 120 other kinases.[1][6]
Table 2: Cellular Activity in Cancer Cell Lines
| Assay | Cell Line | EC50 / GI50 (nM) | Notes |
| G2/M Escape | HeLa | 71.3 | Overcoming nocodazole-induced mitotic arrest.[6] |
| Cell Viability | Panel of tumor cell lines | 30 - 100 | GI50 values after 3 or 7 days of treatment.[3] |
| Cell Viability | HCT-116 (p53 WT) | ~90 | 120-hour exposure.[9] |
| Cell Viability | HPT (aneuploid HCT-116) | >4,800 | Aneuploid derivatives show resistance.[9] |
Table 3: In Vivo Antitumor Efficacy
| Xenograft Model | Treatment Schedule | Tumor Growth Inhibition (%) | Notes |
| HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49 | [7] |
| HCT-116 (Colon) | 150 mg/kg, every 4th day, i.p. | 74 | [7] |
| Colo-205 (Colon) | daily dosing, i.p. | No inhibition | [7] |
| Colo-205 (Colon) | every 4th day, i.p. | 63 | [7] |
Signaling Pathways and Cellular Response
The inhibition of Mps1 by this compound triggers a complex cellular response, primarily centered around the consequences of mitotic errors.
In p53-proficient cells, the aneuploidy induced by this compound activates a post-mitotic checkpoint.[1][2][4] This response is characterized by the ATM- and RAD3-related (ATR)-dependent activation of the p53-p21 pathway, leading to growth arrest and, subsequently, cell death.[1][2][4] The compound also induces the phosphorylation of H2AX (γH2AX), a marker of DNA damage response.[1] Notably, this compound is cytotoxic in both p53 wild-type and mutant cell lines, indicating the involvement of p53-independent cell death mechanisms as well.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Mps1/TTK Kinase Activity Assay
This protocol is for determining the IC50 of this compound against Mps1/TTK kinase.
Methodology:
-
Reaction Setup: Kinase reactions are performed in plates. Each well contains the Mps1/TTK enzyme, a suitable protein substrate, and ATP at a concentration equivalent to twice the experimentally determined Km value.[6] Radiolabeled [γ-³³P]ATP is included in the mix.
-
Compound Addition: this compound is serially diluted and added to the reaction wells. A DMSO control is run in parallel.
-
Incubation: The reaction is incubated at room temperature for a specified period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of 3% phosphoric acid.[3]
-
Filtration: The reaction mixture is transferred to P81 phosphocellulose filter plates.[3] The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Washing: Plates are washed multiple times with 1% phosphoric acid.[3]
-
Detection: The amount of incorporated ³³P is quantified using a TopCount scintillation reader.[3]
-
Analysis: The percentage of inhibition is calculated relative to the DMSO control, and the IC50 value is determined by fitting the data to a dose-response curve.
Spindle Assembly Checkpoint (G2/M Escape) Assay
This assay measures the ability of this compound to override a SAC-induced mitotic arrest.
Methodology:
-
Mitotic Arrest: HeLa cells are treated with a microtubule-destabilizing agent, such as nocodazole (B1683961) (e.g., 250 ng/ml), for 17 hours.[6] This induces unattached chromosomes and activates the SAC, arresting cells in mitosis.
-
Compound Treatment: The mitotically arrested cells are then treated with various concentrations of this compound for an additional 4 hours.[6]
-
Fixation and Staining: Cells are fixed and stained with an antibody against a mitotic marker, such as phospho-histone H3 (Ser10), and a DNA dye like Hoechst.[6]
-
Imaging and Analysis: The percentage of mitotic cells (positive for phospho-histone H3) is determined for each treatment condition using image analysis or flow cytometry.[6]
-
Data Normalization: Data is normalized to the percentage of mitotic cells in the nocodazole-only treated sample.[6] A decrease in the percentage of mitotic cells indicates that the compound has overridden the SAC, allowing cells to "escape" mitosis.
Western Blot Analysis of p53 Pathway Activation
This protocol details the detection of key proteins in the p53 signaling pathway following treatment with this compound.
Methodology:
-
Cell Treatment: HCT-116 cells are treated with 1 µM this compound or DMSO (vehicle) for various time points (e.g., 0, 24, 36, 48 hours).[1]
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p53, p21, γH2AX, and a loading control (e.g., β-actin or GAPDH).[1]
-
Detection: After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody and visualized using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse model.
Methodology:
-
Cell Implantation: HCT-116 or Colo-205 human colorectal cancer cells are implanted subcutaneously into the flanks of immunodeficient mice (e.g., nu/nu mice).[7]
-
Tumor Growth: Tumors are allowed to grow to an average size of approximately 100 mm³.[7]
-
Compound Administration: Mice are randomized into treatment and control groups. This compound is formulated (e.g., in 5% DMA/12% ethanol/40% PEG-300) and administered via intraperitoneal (i.p.) injection according to a specific dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every fourth day).[7] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated as: %TGI = 100 - [100 × (change in median tumor volume of treated group) / (change in median tumor volume of control group)].[7]
Conclusion
This compound is a potent and selective inhibitor of Mps1/TTK that effectively induces aneuploidy and subsequent cell death in cancer cells. Its mechanism of action, which involves the disruption of the spindle assembly checkpoint, makes it a valuable tool for studying mitotic regulation and a potential candidate for anticancer therapeutic development. The compound has demonstrated broad cytotoxic activity across various tumor cell lines and significant anti-tumor efficacy in in vivo xenograft models.[6][7] Further investigation into its clinical potential, particularly in tumors with high mitotic rates or specific genetic backgrounds, is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. webapps.myriad.com [webapps.myriad.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sapphire Bioscience [sapphirebioscience.com]
- 9. Aneuploidy renders cancer cells vulnerable to mitotic checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Pro-Apoptotic Role of MPI-0479605: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor MPI-0479605 and its function in inducing apoptosis in cancer cells. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1, also known as TTK protein kinase.[1][2][3] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[1][2] By inhibiting Mps1, this compound disrupts the SAC, leading to aberrant mitosis, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2][3]
This mitotic disruption triggers a postmitotic checkpoint. In cancer cells with wild-type p53, this checkpoint activation proceeds through an ATM- and RAD3-related (ATR)-dependent signaling cascade, leading to the activation of the p53-p21 pathway.[1][2][3] The ultimate fate of cells treated with this compound, in both p53 wild-type and mutant cell lines, is growth arrest, inhibition of DNA synthesis, and subsequent cell death.[1][2] This cell death occurs through a combination of mitotic catastrophe and apoptosis.[1][2][3] While apoptosis is induced, as evidenced by the activation of caspases-3/7, studies have shown that pan-caspase inhibitors do not completely rescue cells from this compound-induced death, indicating that mitotic catastrophe is also a significant mechanism of cell demise.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| Parameter | Value | Cell Line/Model | Reference |
| Mps1 Kinase Inhibition (IC50) | 1.8 nM | In vitro kinase assay | [2] |
| Cell Growth Inhibition (GI50) | 30 - 100 nM | Panel of tumor cell lines |
Table 1: In Vitro Efficacy of this compound
| Cell Line | Treatment | Time Point | Result | Reference |
| HCT-116 | This compound | 48 and 72 hours | Significant decrease in cell viability | [2] |
| HCT-116 | This compound | 48 hours | Peak induction of caspase-3/7 activity | [2] |
Table 2: Effects of this compound on HCT-116 Colon Cancer Cells
| Xenograft Model | Dosing Regimen | Result | P-value | Reference |
| HCT-116 | 30 mg/kg, daily | 49% Tumor Growth Inhibition (TGI) | 0.1 | [2] |
| HCT-116 | 150 mg/kg, every 4 days | 74% Tumor Growth Inhibition (TGI) | 0.005 | [2] |
Table 3: In Vivo Antitumor Activity of this compound
Signaling and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate tumor cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability.
Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Viability Assay protocol.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, which contains a luminogenic caspase-3/7 substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Normalize the luminescent signal to the number of cells (can be done in parallel with a viability assay) to determine the specific caspase activity.
Western Blot Analysis for p53 and p21
-
Cell Treatment and Lysis: Treat cells grown in larger culture dishes (e.g., 6-well plates) with this compound for the specified times. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of p53 and p21 to the loading control to determine the relative changes in protein expression.
References
The Role of MPI-0479605 in Inducing Mitotic Catastrophe: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the small molecule inhibitor MPI-0479605 and its mechanism of action in triggering the mitotic catastrophe pathway. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to serve as a comprehensive resource for professionals in oncology research and drug development.
Introduction to this compound and Mitotic Catastrophe
Mitotic catastrophe is an oncosuppressive mechanism that prevents the proliferation of cells with mitotic errors by driving them towards cell death or senescence.[1][2] This process is a critical safeguard against genomic instability, a hallmark of cancer.[1] this compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint (SAC).[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to severe chromosome segregation defects, aneuploidy, and ultimately, mitotic catastrophe and cell death in cancer cells.[4][5]
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Mps1 Kinase | 1.8 | ATP-competitive inhibitor.[3][6] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) | Cancer Type |
| A549 | 30 - 100 | Lung Carcinoma |
| Colo205 | 30 - 100 | Colorectal Adenocarcinoma |
| DU-4475 | 30 - 100 | Breast Carcinoma |
| DU-145 | 30 - 100 | Prostate Carcinoma |
| HCC827 | 30 - 100 | Lung Adenocarcinoma |
| HCT116 | 30 - 100 | Colorectal Carcinoma |
| HT29 | 30 - 100 | Colorectal Adenocarcinoma |
| MDA MB 231 | 30 - 100 | Breast Adenocarcinoma |
| MiaPaCa2 | 30 - 100 | Pancreatic Carcinoma |
| NCI-H69 | 30 - 100 | Small Cell Lung Cancer |
| NCI-H460 | 30 - 100 | Large Cell Lung Cancer |
| NCI-N87 | 30 - 100 | Gastric Carcinoma |
| OPM2 | 30 - 100 | Myeloma |
| OVCAR-3 | 30 - 100 | Ovarian Adenocarcinoma |
| Data represents a GI50 range observed in a panel of tumor cell lines after a 7-day treatment.[3] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 | 30 mg/kg, daily, i.p. | 49% |
| HCT-116 | 150 mg/kg, every 4 days, i.p. | 74% |
| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63% |
| [3][6] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
This compound and the Mitotic Catastrophe Signaling Pathway
Caption: this compound inhibits Mps1, leading to SAC abrogation and mitotic catastrophe.
Experimental Workflow for Assessing this compound-Induced Mitotic Catastrophe
Caption: Workflow for analyzing this compound-induced mitotic catastrophe in cancer cells.
Detailed Experimental Protocols
In Vitro Mps1 Kinase Assay
This protocol is adapted from methodologies used to characterize this compound.[3]
-
Reaction Setup :
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 0.01% Triton X-100.
-
Add 25 ng of recombinant full-length Mps1 enzyme to the reaction buffer.
-
Add 5 µM Myelin Basic Protein (MBP) as the substrate.
-
Add this compound at desired concentrations (or DMSO as a vehicle control).
-
-
Initiation of Reaction :
-
Add 40 µM ATP (2x Km) and 1 µCi [γ-³³P]ATP to the reaction mixture.
-
Incubate at room temperature for 45 minutes.
-
-
Termination and Detection :
-
Terminate the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to P81 phosphocellulose filter plates.
-
Wash the plates with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the ³³P radioactivity using a scintillation counter.
-
Calculate the percent inhibition relative to the DMSO control.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used to determine the GI50 of this compound in a panel of cancer cell lines.[3]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
-
Drug Treatment :
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubate the plates for 3 or 7 days.
-
-
Lysis and Luminescence Measurement :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Immunofluorescence for Detection of Mitotic Catastrophe
This protocol provides a general framework for visualizing the hallmarks of mitotic catastrophe.
-
Cell Culture and Treatment :
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at a concentration known to induce mitotic defects (e.g., 100-500 nM) for 24-48 hours.
-
-
Fixation and Permeabilization :
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining :
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-α-tubulin for spindle visualization) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting :
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis :
-
Visualize the cells using a fluorescence or confocal microscope.
-
Quantify the percentage of cells exhibiting hallmarks of mitotic catastrophe, such as multipolar spindles, micronuclei, and multinucleation.
-
In Vivo Xenograft Study
This protocol is a generalized procedure based on studies with this compound in mouse models.[3][6]
-
Cell Implantation :
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ HCT-116 or Colo-205 cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Treatment Initiation :
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Prepare the this compound formulation (e.g., in 5% N,N-dimethylacetamide, 12% ethanol, and 40% PEG-300).
-
Administer this compound via intraperitoneal (i.p.) injection according to the desired dosing schedule (e.g., 30 mg/kg daily or 150 mg/kg every 4 days).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Endpoint :
-
Measure the tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) using the formula: % TGI = 100 x (1 - [change in mean tumor volume of treated group / change in mean tumor volume of control group]).
-
Conclusion
This compound is a potent Mps1 inhibitor that effectively induces mitotic catastrophe in a broad range of cancer cell lines. Its mechanism of action, centered on the disruption of the spindle assembly checkpoint, makes it a valuable tool for cancer research and a promising candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the role of this compound and the mitotic catastrophe pathway in cancer.
References
- 1. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mad2, Bub3, and Mps1 regulate chromosome segregation and mitotic synchrony in Giardia intestinalis, a binucleate protist lacking an anaphase-promoting complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
selectivity profile of MPI-0479605 against other kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of MPI-0479605, a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). This document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the relevant signaling pathways.
Kinase Selectivity Profile
This compound is a highly selective inhibitor of Mps1 with a half-maximal inhibitory concentration (IC50) of 1.8 nM.[1] Its selectivity has been demonstrated to be over 40 times greater for Mps1 than for other kinases.[1] The following tables summarize the quantitative data on the inhibitory activity of this compound against a panel of protein kinases.
IC50 Values Against a Panel of Kinases
The IC50 values for this compound against a selection of kinases are presented in Table 1. This data highlights the potent and specific inhibition of Mps1.
| Kinase | IC50 (nM) |
| Mps1 (TTK) | 1.8 |
| JNK1 | 110 |
| FER | 590 |
Table 1: IC50 values of this compound against various kinases. Data sourced from in vitro kinase assays.
Inhibitory Activity at 500 nM Against a Broader Kinase Panel
Table 2 presents the percent inhibition of a broader panel of kinases at a single concentration of 500 nM this compound. This screening provides a wider view of the compound's selectivity.
| Kinase Family | Kinase | Inhibition at 500 nM (%) |
| Serine/Threonine Kinase | Mps1 (TTK) | >95 |
| CMGC | JNK1 | 50-70 |
| Tyrosine Kinase | FER | 30-50 |
| ... | ... | ... |
Table 2: Percent inhibition of various kinases by 500 nM this compound. This table is a representation of the broader screening data available in supplementary materials of cited literature. For a complete list, refer to the supplementary data of Tardif et al., Mol Cancer Ther, 2011.
Experimental Protocols
The kinase inhibition profile of this compound was determined using a radiometric protein kinase assay, specifically a ³³P-phosphate incorporation filter binding assay.
In Vitro Kinase Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of protein kinases.
Principle: This assay measures the transfer of the γ-phosphate from [γ-³³P]ATP to a protein or peptide substrate by the kinase. The resulting radiolabeled substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The inhibitory effect of this compound is determined by measuring the reduction in phosphate (B84403) incorporation in the presence of the compound.
Materials:
-
Recombinant full-length kinase enzymes
-
This compound (test compound)
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-³³P]ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
ATP solution
-
Phosphoric acid (3%)
-
P81 phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the reaction buffer, the kinase enzyme, and the substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration is typically at or near the Km for each specific kinase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an excess of 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Mps1 Signaling Pathway in Mitosis
Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures proper chromosome segregation during mitosis.[2]
References
Structural Analysis of MPI-0479605 Binding to Mps1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a dual-specificity kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps1 is implicated in aneuploidy and is a hallmark of many cancers, making it an attractive target for therapeutic intervention. MPI-0479605 is a potent and selective ATP-competitive inhibitor of Mps1 that has demonstrated antitumor activity. This guide provides a detailed technical overview of the structural analysis of this compound binding to Mps1, compiling key quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Mps1 Signaling Pathway and Inhibition
Mps1 is a central node in the SAC signaling cascade. At unattached kinetochores, Mps1 initiates the checkpoint signal by phosphorylating its substrates, leading to the recruitment of other checkpoint proteins and the assembly of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the mitotic spindle.
This compound, by competing with ATP for the kinase's active site, effectively blocks the phosphotransferase activity of Mps1. This inhibition abrogates the SAC, leading to premature anaphase entry, chromosome missegregation, aneuploidy, and ultimately, cell death in rapidly dividing cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for the interaction of this compound with Mps1.
Table 1: Binding Affinity and Potency
| Parameter | Value | Notes |
| IC50 | 1.8 nM | In vitro kinase assay with myelin basic protein as substrate. |
| IC50 | 4 nM | In vitro kinase assay. |
| GI50 | 30-100 nM | In a panel of tumor cell lines. |
Table 2: Crystallographic Data for Mps1 in Complex with this compound
| Parameter | Value |
| PDB ID | 5N7V |
| Resolution | 2.52 Å |
| R-Value Work | 0.194 |
| R-Value Free | 0.278 |
| Expression System | Escherichia coli |
| Organism | Homo sapiens |
Experimental Protocols
In Vitro Mps1 Kinase Inhibition Assay
This protocol outlines the methodology used to determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1.
Materials:
-
Recombinant full-length Mps1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.01% Triton X-100
-
[γ-33P]ATP
-
This compound (or other inhibitors) dissolved in DMSO
-
3% Phosphoric acid
-
P81 filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing 25 ng of recombinant Mps1 enzyme and 5 µM MBP in the reaction buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding 40 µM ATP supplemented with 1 µCi of [γ-33P]ATP.
-
Incubate the reaction at room temperature for 45 minutes.
-
Terminate the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to P81 filter plates.
-
Wash the filter plates with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P radioactivity incorporated into MBP using a scintillation counter.
-
Calculate the percentage of Mps1 inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
X-ray Crystallography of the Mps1-MPI-0479605 Complex
While a detailed, step-by-step protocol for the crystallization of the Mps1-MPI-0479605 complex is not fully available in the public domain, the general workflow for such an experiment is outlined below, based on the information from the PDB entry 5N7V and standard crystallographic practices.
1. Protein Expression and Purification:
-
The kinase domain of human Mps1 is typically expressed in an E. coli expression system.
-
The recombinant protein is then purified to high homogeneity using a series of chromatography steps, which may include affinity, ion-exchange, and size-exclusion chromatography.
2. Crystallization:
-
The purified Mps1 kinase domain is concentrated to an appropriate level.
-
The protein is then mixed with a solution containing this compound in excess to ensure saturation of the binding site.
-
Crystallization is achieved by screening a wide range of conditions (precipitants, buffers, pH, and additives) using techniques such as vapor diffusion (sitting-drop or hanging-drop).
3. Data Collection and Processing:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction images are processed to determine the space group, unit cell dimensions, and reflection intensities.
4. Structure Solution and Refinement:
-
The structure is solved using molecular replacement, with a previously determined structure of Mps1 or a homologous kinase as a search model.
-
The model is then refined against the experimental data, and the this compound molecule is built into the electron density map.
-
Iterative cycles of manual model building and computational refinement are performed until the model converges and meets quality validation criteria.
Structural Insights from the Mps1-MPI-0479605 Complex
Analysis of the crystal structure of Mps1 in complex with this compound (PDB: 5N7V) reveals the molecular basis for its potent and selective inhibition. This compound binds to the ATP-binding pocket of the Mps1 kinase domain, forming key interactions with the hinge region and other residues in the active site. A detailed examination of these interactions, including hydrogen bonds and hydrophobic contacts, can inform structure-activity relationship (SAR) studies and guide the design of next-generation Mps1 inhibitors with improved properties.
Conclusion
The structural and quantitative data presented in this guide provide a comprehensive overview of the binding of this compound to Mps1. The detailed experimental protocols offer a foundation for the replication and extension of these findings. This information is valuable for researchers in the fields of oncology, cell biology, and drug discovery who are interested in the development of novel therapeutics targeting the spindle assembly checkpoint.
References
Methodological & Application
MPI-0479605 experimental protocol for cell culture
Introduction
MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the dual-specificity protein kinase Mps1 (TTK).[1][2][3] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome attachment to the mitotic spindle before cell division.[2][3] Inhibition of Mps1 by this compound disrupts this checkpoint, leading to improper chromosome segregation, aneuploidy, and ultimately, cell death in cancer cells through mechanisms such as apoptosis or mitotic catastrophe.[2][4] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent. This document provides detailed protocols for the cell-based applications of this compound.
Mechanism of Action
This compound targets the Mps1 kinase, which plays a pivotal role in the cell division process. The inhibition of Mps1 leads to a cascade of cellular events, including the inability of cells to properly align chromosomes at the metaphase plate.[1] In cells with functional p53, this mitotic disruption can trigger a postmitotic checkpoint, activating the p53-p21 pathway.[2][5] Regardless of p53 status, treatment with this compound typically results in growth arrest and inhibition of DNA synthesis, followed by cell death.[2]
Caption: Signaling pathway of this compound in cancer cells.
Data Presentation
In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| Mps1 | 1.8[1] |
| JNK1 | 110[3] |
| FER | 590[3] |
Cellular Activity
| Cell Line | Assay | Metric | Value (nM) |
| Panel of Tumor Cell Lines | Cell Viability | GI50 | 30 - 100[4] |
| HCT-116 | Cell Cycle Arrest | EC50 | 300[1] |
| A549 | Antiproliferation (72h) | IC50 | > 10,000[1] |
Experimental Protocols
General Cell Culture
A variety of human cancer cell lines, including HCT-116 and HeLa, can be used to study the effects of this compound.
-
Culture Conditions: Cells are to be cultured in the recommended medium for the specific cell line, supplemented with 10% fetal calf serum.[5] The cells should be maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Preparation: Prepare a stock solution of this compound in fresh DMSO.[4] For cell-based assays, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (GI50).
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for 3 to 7 days.[4]
-
Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the GI50 value.
Caption: Workflow for determining cell viability after this compound treatment.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation states following treatment with this compound.
-
Cell Treatment: Culture cells to approximately 80% confluency and treat with this compound (e.g., 1 µM) or vehicle (DMSO) for various time points.[5]
-
Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include those against p53, phospho-p53 (S15), p21, and γH2AX.[5] Use an antibody against a housekeeping protein like GAPDH or β-actin for a loading control.[5]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Spindle Assembly Checkpoint (SAC) Override Assay
This assay determines the ability of this compound to override a SAC arrest induced by a microtubule-destabilizing agent.
-
Cell Arrest: Treat HeLa cells with a microtubule-destabilizing agent like nocodazole (B1683961) (e.g., 250 ng/ml) for 17 hours to induce mitotic arrest and activate the SAC.[3]
-
Inhibitor Treatment: Add this compound to the nocodazole-arrested cells and incubate for an additional 2-4 hours.[3]
-
Fixation and Staining: Fix the cells and stain them with an antibody against a mitotic marker, such as phospho-histone H3, and a DNA dye like Hoechst.[3]
-
Microscopy and Analysis: Acquire images using fluorescence microscopy. The percentage of cells remaining in mitosis (phospho-histone H3 positive) is determined. A decrease in the mitotic population in this compound-treated samples compared to the nocodazole-only control indicates SAC override.[3]
Caption: Experimental workflow for the spindle assembly checkpoint override assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webapps.myriad.com [webapps.myriad.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
MPI-0479605 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPI-0479605 is a potent and highly selective, ATP-competitive inhibitor of monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC ensures proper chromosome segregation during mitosis, and its disruption can lead to aneuploidy and cell death, making Mps1 a compelling target in oncology.[5][6] this compound has an IC50 value of 1.8 nM for Mps1 and demonstrates significant selectivity over a broad panel of other kinases.[1][4] Inhibition of Mps1 by this compound results in aberrant mitotic progression, leading to chromosome missegregation, G2/M cell cycle arrest, and ultimately, mitotic catastrophe or apoptosis.[1][3][5] These application notes provide detailed information on the solubility of this compound and protocols for its use in common experimental settings.
Data Presentation
Solubility of this compound
The solubility of this compound can vary between different sources and may be influenced by factors such as the purity of the compound, the quality of the solvent, and the use of physical methods to aid dissolution. It is recommended to use fresh, anhydrous solvents, particularly for DMSO, as it is hygroscopic.[2][3] Warming and sonication can also facilitate the dissolution process.[7]
| Solvent | Reported Solubility Range | Concentration (mM) | Notes | Citations |
| DMSO | 1 - 62 mg/mL | 2.45 - 152.14 mM | Sparingly soluble to soluble. Solubility can be impacted by water content in DMSO. Use of fresh DMSO, sonication, and warming is recommended. | [1][2][3][7][8][9][10] |
| Ethanol | 2 mg/mL | ~4.9 mM | Heating is recommended to aid dissolution. | [3][10] |
| Methanol | 0.1 - 1 mg/mL | 0.25 - 2.45 mM | Slightly soluble. | [1][9] |
| Water | 0.1 - 1 mg/mL (or Insoluble) | 0.25 - 2.45 mM | Slightly soluble to insoluble. To prepare aqueous solutions, it is advised to first dissolve the compound in an organic solvent like DMSO and then dilute it into the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. | [1][3][9][11] |
Signaling Pathway
This compound targets the Mps1 kinase, a key component of the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during cell division.
Caption: Mps1 inhibition by this compound disrupts the spindle assembly checkpoint.
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (crystalline solid)[1]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator or water bath at 37°C[7]
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If complete dissolution is not achieved, sonicate the tube for a few minutes or warm it at 37°C until the solution is clear.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.[2][10]
In Vitro Mps1 Kinase Assay
Objective: To determine the inhibitory activity of this compound on Mps1 kinase.
Materials:
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100)[3][10]
-
This compound serial dilutions
-
3% Phosphoric acid[10]
-
P81 filter plates[10]
-
Scintillation counter[10]
Protocol:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction plate, incubate 25 ng of recombinant Mps1 enzyme with the this compound dilutions (or DMSO as a vehicle control) in the kinase reaction buffer containing 5 µM MBP.[3][10]
-
Initiate the kinase reaction by adding 40 µM ATP mixed with 1 µCi [γ-³³P]ATP.[3][10]
-
Incubate the reaction at room temperature for 45 minutes.[3][10]
-
Terminate the reaction by adding 3% phosphoric acid.[10]
-
Transfer the reaction mixture to a P81 filter plate and wash with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.[10]
-
Measure the amount of ³³P radioactivity incorporated into the MBP substrate using a scintillation counter.[10]
-
Calculate the percentage of Mps1 inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa)[1]
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 3 or 7 days).[10]
-
At the end of the incubation period, add the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the DMSO-treated control cells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 values.
Experimental Workflow
The following diagram outlines a general workflow for investigating the cellular effects of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webapps.myriad.com [webapps.myriad.com]
- 7. This compound | CAS:1246529-32-7 | Mps1 inhibitor,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Cas 1246529-32-7,this compound | lookchem [lookchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound | Apoptosis | Kinesin | TargetMol [targetmol.com]
- 11. medkoo.com [medkoo.com]
Application Notes and Protocols: MPI-0479605 in an HCT-116 Xenograft Model
These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), in a human colorectal carcinoma HCT-116 xenograft mouse model. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule, ATP-competitive inhibitor of Mps1 kinase, a critical component of the spindle assembly checkpoint (SAC).[1][2] Mps1 is overexpressed in various cancer cell lines and plays an essential role in ensuring proper chromosome segregation during mitosis.[1][2] Inhibition of Mps1 by this compound disrupts the SAC, leading to aberrant mitosis, aneuploidy, and subsequent apoptotic cell death in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer cell lines, including HCT-116, and in in vivo xenograft models.[3][4]
The HCT-116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research for its robust tumorigenicity and reproducible growth in immunodeficient mice.[5] This protocol outlines the methodology for establishing HCT-116 xenografts and assessing the in vivo efficacy of this compound.
Signaling Pathway of this compound
This compound targets the Mps1 kinase, a key regulator of the spindle assembly checkpoint. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of action of this compound targeting Mps1 kinase.
Experimental Protocols
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
-
Animals: Female athymic nude mice (nu/nu) or NOD/SCID mice, 6-8 weeks old.[5][6]
-
Cell Preparation: Harvest HCT-116 cells during the exponential growth phase. Resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/100 µL.[7] To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.[7]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6][7]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with digital calipers twice weekly.[7][8] Tumor volume can be calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]
-
Study Initiation: Begin treatment when the average tumor volume reaches 100-150 mm³.[7]
-
Formulation: this compound can be formulated in a vehicle such as 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[4]
-
Dosing Regimen:
-
Control Group: Administer the vehicle solution to the control group following the same schedule as the treatment groups.
-
Tumor Growth Inhibition (TGI): Measure tumor volumes and body weights twice weekly.[7] TGI is a key endpoint to assess the efficacy of the treatment.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity. A reduction in body weight of more than 15% may indicate adverse effects.[3]
-
Study Duration: The study can be continued for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size (e.g., 2000 mm³).[7]
-
Euthanasia: Euthanize mice at the end of the study or if they meet euthanasia criteria (e.g., excessive tumor burden, significant weight loss, or signs of distress).
-
Tissue Collection: At necropsy, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[8]
Experimental Workflow
The following diagram outlines the general workflow for the HCT-116 xenograft study with this compound.
Caption: Workflow for HCT-116 xenograft study with this compound.
Data Presentation
Quantitative data from in vivo studies with this compound in HCT-116 xenografts are summarized below.
| Parameter | Value | Reference |
| Cell Line | HCT-116 | [3][4] |
| Xenograft Model | Subcutaneous | [3][4] |
| This compound IC50 (in vitro) | 1.8 nM | [4] |
| Dosing Regimen 1 | 30 mg/kg, i.p., daily | [3][4] |
| Tumor Growth Inhibition (Regimen 1) | 49% | [3][4] |
| Dosing Regimen 2 | 150 mg/kg, i.p., every fourth day | [3][4] |
| Tumor Growth Inhibition (Regimen 2) | 75% | [3] |
| Maximum Body Weight Loss | < 15% | [3] |
Conclusion
The protocol described provides a comprehensive framework for evaluating the anti-tumor effects of this compound in an HCT-116 xenograft model. The potent and selective inhibition of Mps1 by this compound translates to significant tumor growth inhibition in vivo, supporting its potential as a novel cancer therapeutic. Researchers should adhere to institutional guidelines for animal care and use when conducting these experiments.
References
- 1. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. webapps.myriad.com [webapps.myriad.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for MPI-0479605 and Paclitaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the combination therapy of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1, and paclitaxel (B517696), a microtubule-stabilizing agent. The rationale for this combination lies in the distinct but complementary mechanisms of action of the two compounds, both targeting critical processes in mitosis.
This compound inhibits Mps1, a key component of the spindle assembly checkpoint (SAC), leading to improper chromosome segregation, aneuploidy, and ultimately mitotic catastrophe or apoptosis.[1][2][3] Paclitaxel stabilizes microtubules, causing mitotic arrest and subsequent cell death.[4][5] Preclinical studies on other Mps1 inhibitors combined with taxanes have demonstrated synergistic effects in tumor cell killing, providing a strong basis for exploring this specific combination.[6][7][8][9]
These notes are intended to guide researchers in designing and executing in vitro and in vivo studies to evaluate the synergistic potential and efficacy of this compound and paclitaxel combination therapy.
Data Presentation
Table 1: In Vitro Activity of this compound as a Single Agent
| Parameter | Value | Cell Lines | Conditions | Reference |
| IC50 (Mps1 Kinase Inhibition) | 1.8 nM | - | In vitro kinase assay | [3][10] |
| GI50 (Cell Viability) | 30 - 100 nM | A549, Colo205, DU-4475, DU-145, HCC827, HCT116, HT29, MDA MB 231, MiaPaCa2, NCI-H69, NCI-H460, NCI-N87, OPM2, and OVCAR-3 | 3 or 7-day treatment | [3] |
Table 2: In Vitro Activity of Paclitaxel as a Single Agent
| Parameter | Cancer Type | Cell Lines | IC50 (nM) | Exposure Time | Reference |
| IC50 | Breast Cancer | SK-BR-3 | Varies | 72 h | [11] |
| MDA-MB-231 | Varies | 72 h | [11][12] | ||
| T-47D | Varies | 72 h | [11] | ||
| ZR75-1 | Varies | - | [12] | ||
| IC50 | Various | 8 human tumor cell lines | 2.5 - 7.5 | 24 h | [13] |
| Median IC50 | Non-Small Cell Lung Cancer | 14 human cell lines | 9,400 | 24 h | [14] |
| 27 | 120 h | [14] | |||
| Median IC50 | Small Cell Lung Cancer | 14 human cell lines | 25,000 | 24 h | [14] |
| 5,000 | 120 h | [14] |
Note: IC50 values for paclitaxel can vary significantly depending on the cell line, exposure duration, and assay method.
Table 3: In Vivo Antitumor Activity of this compound as a Single Agent in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49% | [2][10] |
| 150 mg/kg, every 4 days, i.p. | 74% | [2][10] | |
| Colo-205 (Colon) | 30 mg/kg, daily, i.p. | No significant inhibition | [10] |
| 150 mg/kg, every 4 days, i.p. | 63% | [10] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Paclitaxel.
Caption: Workflow for combination therapy evaluation.
Caption: Synergistic targeting of mitosis.
Experimental Protocols
In Vitro Synergy Assessment
1. Cell Culture and Reagents
-
Cell Lines: Select a panel of cancer cell lines relevant to the research question (e.g., breast, colon, lung cancer lines for which single-agent data is available). Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Compounds: Prepare stock solutions of this compound and paclitaxel in DMSO. Store at -20°C or as recommended by the supplier.
2. Single-Agent IC50 Determination
-
Objective: To determine the concentration of each drug that inhibits 50% of cell growth.
-
Procedure:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and paclitaxel in a culture medium.
-
Treat the cells with a range of concentrations for each drug and incubate for 72 hours.
-
Assess cell viability using an appropriate method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
3. Combination Synergy Assay (Checkerboard Assay)
-
Objective: To evaluate the synergistic, additive, or antagonistic effects of the drug combination.
-
Procedure:
-
Design a matrix of drug concentrations based on the single-agent IC50 values. Typically, a 5x5 or 7x7 matrix is used, with concentrations ranging from sub-IC50 to supra-IC50 levels.
-
Seed cells in 96-well plates as described above.
-
Treat cells with the combination of this compound and paclitaxel according to the designed matrix. Include wells for each drug alone and untreated controls.
-
After 72 hours of incubation, assess cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
4. Mechanistic Assays
-
Cell Cycle Analysis:
-
Treat cells with this compound, paclitaxel, or the combination at synergistic concentrations for 24-48 hours.
-
Harvest, fix, and stain cells with propidium (B1200493) iodide (PI).
-
Analyze the cell cycle distribution by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Assay:
-
Following drug treatment, stain cells with Annexin V and PI.
-
Analyze by flow cytometry to quantify early and late apoptotic cells.
-
Alternatively, perform a Western blot to detect cleavage of PARP and caspase-3.
-
In Vivo Xenograft Study
1. Animal Model and Tumor Implantation
-
Animals: Use immunocompromised mice (e.g., nude or SCID).
-
Tumor Cells: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT-116) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
2. Treatment Protocol
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone (e.g., 150 mg/kg, i.p., every 4 days)[10]
-
Paclitaxel alone (e.g., 10-20 mg/kg, i.v. or i.p., once or twice weekly)
-
This compound and paclitaxel combination
-
-
Dosing: The optimal doses and schedule for the combination should be determined in a pilot study to assess tolerability and the maximum tolerated dose (MTD).
-
Monitoring: Record tumor volumes and body weights twice weekly. Monitor for any signs of toxicity.
3. Endpoint Analysis
-
Efficacy: The primary endpoint is tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a predetermined size.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor weight can be recorded. Portions of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or flash-frozen for Western blot analysis.
Disclaimer
These protocols are intended as a general guide. Researchers should optimize the experimental conditions, including cell densities, drug concentrations, and treatment times, for their specific cell lines and research objectives. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Paclitaxel - Wikipedia [en.wikipedia.org]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of MPI-0479605 with Other Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anticancer effects of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), in combination with other chemotherapeutic agents. The information herein is intended to guide researchers in designing and executing experiments to identify and quantify synergistic interactions, ultimately informing the development of more effective combination cancer therapies.
Introduction
This compound is a small molecule inhibitor that targets Mps1, a key regulator of the spindle assembly checkpoint (SAC).[1][2] By inhibiting Mps1, this compound disrupts proper chromosome segregation during mitosis, leading to aneuploidy and subsequent cell death in cancer cells, a process often referred to as mitotic catastrophe.[1][2] Given its mechanism of action, there is a strong rationale for combining this compound with other anticancer drugs, particularly those that also affect mitosis, such as taxanes. The goal of such combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs.
Synergistic Interactions with Taxanes
Preclinical studies have indicated that Mps1 inhibitors exhibit synergistic effects when combined with taxanes, a class of chemotherapy drugs that stabilize microtubules and cause mitotic arrest. While specific quantitative data for this compound in combination therapies is not extensively published, the known mechanism of Mps1 inhibitors suggests a strong potential for synergy. The combination of an Mps1 inhibitor and a taxane (B156437) can lead to an increase in multipolar anaphases, aberrant nuclear morphologies, and enhanced cancer cell death.
Quantitative Data Summary
The following table represents an illustrative example of the type of quantitative data that would be generated from in vitro synergy studies of this compound with paclitaxel (B517696), a commonly used taxane. The data is analyzed using the Chou-Talalay method, which calculates a Combination Index (CI) to quantify the nature of the drug interaction.
Table 1: Illustrative Quantitative Analysis of this compound and Paclitaxel Synergy in HCT-116 Colon Cancer Cells
| Drug/Combination | IC50 (nM) | Combination Index (CI) at 50% Effect | Interpretation |
| This compound (alone) | 50 | N/A | - |
| Paclitaxel (alone) | 10 | N/A | - |
| This compound + Paclitaxel (1:5 ratio) | See Dose-Response | 0.6 | Synergism |
| This compound + Paclitaxel (1:2 ratio) | See Dose-Response | 0.7 | Synergism |
Note: The data in this table is hypothetical and serves as an example of expected results from the protocols outlined below. A CI value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Assessment of Synergistic Cytotoxicity using the MTT Assay
This protocol details the steps to determine the synergistic effects of this compound and paclitaxel on the viability of cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell line (e.g., HCT-116, human colon carcinoma)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (powder)
-
Paclitaxel (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS, sterile)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mM stock solution of Paclitaxel in DMSO.
-
Further dilute the stock solutions in complete culture medium to achieve the desired final concentrations. A serial dilution is recommended.
-
-
Drug Treatment (Combination Study):
-
Prepare serial dilutions of this compound and Paclitaxel, both alone and in combination at fixed molar ratios (e.g., 1:5, 1:2).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Include wells with vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
After 72 hours, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis (Chou-Talalay Method):
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software like CompuSyn to perform the Chou-Talalay analysis.
-
The software will generate IC50 values for each drug alone and in combination, and calculate the Combination Index (CI) at different effect levels (e.g., 50%, 75%, 90% inhibition).
-
Protocol 2: In Vivo Xenograft Study of this compound and Paclitaxel Combination
This protocol outlines a general procedure for evaluating the in vivo synergistic efficacy of this compound and paclitaxel in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCT-116 cells
-
Matrigel
-
This compound
-
Paclitaxel
-
Vehicle for drug formulation (e.g., 5% NMP, 15% Solutol HS 15, 80% water for this compound; saline for paclitaxel)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 HCT-116 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Groups:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone (e.g., 30 mg/kg, daily, oral gavage)
-
Group 3: Paclitaxel alone (e.g., 10 mg/kg, weekly, intraperitoneal injection)
-
Group 4: this compound + Paclitaxel
-
-
-
Drug Administration:
-
Administer drugs according to the specified doses and schedules for a defined period (e.g., 21 days).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance to determine if the combination therapy is more effective than the monotherapies.
-
Signaling Pathways and Visualizations
The synergistic effect of this compound and taxanes is believed to stem from their combined assault on the mitotic process. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of this compound and taxane synergy.
Caption: Workflow for in vitro synergy assessment.
Conclusion
The combination of this compound with other anticancer agents, particularly taxanes, represents a promising strategy to enhance therapeutic efficacy. The protocols and information provided in these application notes offer a robust framework for researchers to investigate these synergistic interactions. Rigorous in vitro and in vivo studies are essential to validate these combinations and to elucidate the underlying molecular mechanisms, which will be critical for their successful translation into clinical practice.
References
Application Notes and Protocols for Measuring MPI-0479605 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MPI-0479605 is a potent and selective ATP-competitive inhibitor of the dual-specificity mitotic kinase Mps1 (also known as TTK).[1][2][3] Mps1 plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to defects in chromosome alignment, aneuploidy, and ultimately, cell death via apoptosis or mitotic catastrophe.[1][3][4] These characteristics make this compound a compound of interest for cancer research and therapeutic development.
These application notes provide a detailed overview of key assays and protocols to measure the biochemical and cellular activity of this compound.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Mps1 kinase.[1][2] This inhibition disrupts the spindle assembly checkpoint, which is essential for preventing premature anaphase until all chromosomes are correctly attached to the mitotic spindle.[3][5] In cancer cells, which often exhibit high rates of proliferation and may have compromised checkpoint functions, the inhibition of Mps1 by this compound leads to severe mitotic errors.[3][4] In p53-proficient cells, this can trigger a postmitotic checkpoint, activating the p53-p21 pathway.[3][4] The ultimate outcomes of this compound treatment in cancer cell lines are growth arrest and cell death.[1][3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Quantitative Data Summary
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) | Assay Type |
| Mps1 (TTK) | 1.8 | Radiometric Kinase Assay [1][2] |
| JNK1 | 110 | Kinase Panel Screen[5] |
| FLT3 | 80 | Kinase Panel Screen[2] |
| INSR | 380 | Kinase Panel Screen[2] |
| FER | 590 | Kinase Panel Screen[5] |
| ALK | 260 | Kinase Panel Screen[2] |
Table 2: Cellular Activity
| Cell Line | Assay Type | Endpoint | Value (nM) |
| Panel of Tumor Cell Lines | Cell Viability | GI50 | 30 - 100[1] |
| HCT-116 | Cell Viability | EC50 | 300[2] |
| A549 | Cell Viability | IC50 | > 10,000[2] |
| HeLa | G2/M Escape | EC50 | 71.3[5] |
Experimental Protocols
Mps1 Biochemical Kinase Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against Mps1 kinase.
Workflow Diagram:
Materials:
-
Recombinant human Mps1 kinase
-
Myelin Basic Protein (MBP) or other suitable substrate
-
[γ-33P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
This compound stock solution (in DMSO)
-
3% Phosphoric acid
-
P81 phosphocellulose filter plates
-
1% Phosphoric acid wash buffer
-
Scintillation counter and scintillant
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of diluted this compound or DMSO control.
-
Add 20 µL of Mps1 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare the reaction mix containing [γ-33P]ATP, unlabeled ATP (at 2x Km concentration), and the protein substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 20 µL of the reaction mix to each well.
-
Incubate the plate for 30-60 minutes at room temperature.
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid to each well.[1]
-
Transfer the reaction mixture to a P81 phosphocellulose filter plate.[1]
-
Wash the filter plate three times with 1% phosphoric acid.[1]
-
Dry the plate, add scintillant, and measure the incorporation of 33P using a scintillation counter.[1]
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures the effect of this compound on the viability of cancer cell lines.
Workflow Diagram:
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours.[2]
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle control and determine the GI50 or IC50 value.
Spindle Assembly Checkpoint (SAC) Override Assay
This assay determines the ability of this compound to force cells out of a chemically-induced mitotic arrest.
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Anti-phospho-Histone H3 (Ser10) antibody
-
Fluorescently-labeled secondary antibody
-
Hoechst 33342 dye
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on coverslips or in imaging-compatible plates.
-
Treat cells with a microtubule-destabilizing agent like nocodazole (e.g., 250 ng/mL) for 16-18 hours to induce mitotic arrest.[5]
-
Add serial dilutions of this compound to the nocodazole-arrested cells. Include a vehicle control.
-
Incubate for an additional 2-4 hours.[5]
-
Fix, permeabilize, and block the cells.
-
Incubate with anti-phospho-Histone H3 antibody, followed by the fluorescently-labeled secondary antibody.
-
Counterstain the DNA with Hoechst 33342 dye.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic (phospho-Histone H3 positive) cells for each treatment condition.
-
Normalize the data to the nocodazole-only control and calculate the EC50 for mitotic exit.[5]
Western Blotting for Phospho-Smad2
This protocol assesses the inhibition of Mps1-mediated Smad2 phosphorylation.
Materials:
-
HeLa cells
-
Nocodazole
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad2 (Ser245/250/255), anti-Smad2, anti-GAPDH[5]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Treat HeLa cells with nocodazole for 17 hours to arrest them in mitosis.[5]
-
Add this compound at various concentrations for an additional 2 hours.[5]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2, total Smad2, and a loading control (GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on Smad2 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. webapps.myriad.com [webapps.myriad.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MPI-0479605 Cytotoxicity Assays
Welcome to the technical support center for MPI-0479605 cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing, executing, and interpreting cytotoxicity experiments with the Mps1 kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of Monopolar Spindle 1 (Mps1), a key protein kinase involved in the spindle assembly checkpoint (SAC).[1] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome attachment to the mitotic spindle. This results in chromosome segregation defects and aneuploidy (an abnormal number of chromosomes).[1] Consequently, cells treated with this compound undergo mitotic catastrophe and/or apoptosis (programmed cell death).[1][3]
Q2: What is the expected outcome of treating cancer cells with this compound?
Treatment of cancer cell lines with this compound is expected to result in a significant decrease in cell viability.[1] The half-maximal growth inhibition (GI₅₀) values for this compound typically range from 30 to 100 nM in a variety of tumor cell lines after a 7-day treatment period.[1][4] The cytotoxic effect is often delayed, as it is linked to the progression of cells through mitosis.
Q3: Which cytotoxicity assay is recommended for use with this compound?
Both colorimetric assays, such as the MTT assay, and luminescence-based assays, like the CellTiter-Glo® Luminescent Cell Viability Assay, can be used to measure the cytotoxic effects of this compound. The CellTiter-Glo® assay was used in the initial characterization of this compound and is a reliable method for determining cell viability by quantifying ATP levels, which reflect the number of metabolically active cells.[1]
Q4: Why am I not observing a significant cytotoxic effect after 24 or 48 hours of treatment?
The cytotoxic effects of this compound are linked to mitotic progression. Therefore, a longer incubation period is often necessary to observe significant cell death. Studies have shown that while some effects can be seen earlier, a 7-day treatment period is often required to achieve GI₅₀ values in the nanomolar range.[4]
Troubleshooting Guides
Guide 1: Low or No Cytotoxic Effect Observed
Problem: You are not observing the expected decrease in cell viability after treating your cells with this compound.
| Possible Cause | Troubleshooting Step |
| Insufficient Incubation Time | As this compound's mechanism is tied to mitosis, a longer exposure time is often necessary. Extend the incubation period to 72 hours, 96 hours, or even 7 days.[4] |
| Incorrect Drug Concentration | Verify the dilution calculations and ensure the final concentration of this compound in your assay is within the expected effective range (e.g., 1 nM to 10 µM). |
| Cell Line Insensitivity | While many cancer cell lines are sensitive to this compound, some may be more resistant. Consider testing a different cell line known to be sensitive, such as HCT-116 or Colo-205.[1] |
| Low Cell Proliferation Rate | The cytotoxic effect of this compound is more pronounced in rapidly dividing cells. Ensure your cells are in the logarithmic growth phase during the experiment. |
| Degraded Compound | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
Guide 2: High Variability Between Replicate Wells
Problem: You are observing significant differences in readings between replicate wells treated with the same concentration of this compound.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension thoroughly between pipetting steps. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data. |
| Incomplete Solubilization of Formazan (B1609692) (MTT Assay) | If using an MTT assay, ensure complete dissolution of the formazan crystals by adding an adequate volume of solubilization solution and mixing thoroughly.[5] |
Guide 3: High Background Signal in Control Wells
Problem: Your negative control (untreated) or blank (media only) wells show high absorbance or luminescence readings.
| Possible Cause | Troubleshooting Step |
| Contamination | Bacterial or yeast contamination can lead to high metabolic activity and affect assay results. Visually inspect your cell cultures for any signs of contamination. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using a phenol red-free medium during the assay incubation step.[6] |
| Compound Interference (General Caution) | While there is no specific evidence of this compound interfering with MTT, some kinase inhibitors have been reported to do so. Include a "compound only" control (this compound in media without cells) to check for any direct reduction of the assay reagent. |
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the cytotoxicity of this compound in a 96-well format.
Materials:
-
This compound
-
Cell line of interest (e.g., HCT-116)
-
Complete culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours or 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Record the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium and reagent only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the GI₅₀ value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol provides a general framework for assessing cytotoxicity using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells in a clear 96-well plate at an optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of the compound to the wells. Include vehicle and untreated controls.
-
Incubate for the desired treatment period.
-
-
Assay Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium from the wells (for adherent cells).
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 5-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength between 550 and 600 nm.[9]
-
Subtract the background absorbance (from wells with media and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the GI₅₀ value.
-
Quantitative Data
The following table summarizes the half-maximal growth inhibition (GI₅₀) values of this compound in a panel of human cancer cell lines after a 7-day treatment period, as determined by the CellTiter-Glo® assay.[1]
| Cell Line | Cancer Type | GI₅₀ (nM) |
| A549 | Lung Carcinoma | 30-100 |
| Colo205 | Colorectal Adenocarcinoma | 30-100 |
| DU-4475 | Breast Ductal Carcinoma | 30-100 |
| DU-145 | Prostate Carcinoma | 30-100 |
| HCC827 | Lung Adenocarcinoma | 30-100 |
| HCT116 | Colorectal Carcinoma | 30-100 |
| HT29 | Colorectal Adenocarcinoma | 30-100 |
| MDA MB 231 | Breast Adenocarcinoma | 30-100 |
| MiaPaCa2 | Pancreatic Carcinoma | 30-100 |
| NCI-H69 | Small Cell Lung Cancer | 30-100 |
| NCI-H460 | Large Cell Lung Cancer | 30-100 |
| NCI-N87 | Gastric Carcinoma | 30-100 |
| OPM2 | Multiple Myeloma | 30-100 |
| OVCAR-3 | Ovarian Adenocarcinoma | 30-100 |
Visualizations
Caption: Experimental workflow for this compound cytotoxicity assay.
Caption: this compound mechanism of action on the spindle assembly checkpoint.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. merckmillipore.com [merckmillipore.com]
mechanisms of resistance to MPI-0479605
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (also known as TTK).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the Mps1 kinase, with an IC50 of 1.8 nM.[1] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds.[2] By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase, severe chromosome segregation defects, and aneuploidy.[1][2] This ultimately results in cell growth arrest and cell death through mitotic catastrophe or apoptosis.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated cytotoxic activity across a range of tumor cell lines, with GI50 values typically between 30 and 100 nM.[1] Efficacy has been observed in cell lines derived from various tissues, including colon cancer cell lines such as HCT-116 and Colo-205.[1][3]
Q3: What are the known mechanisms of resistance to Mps1 inhibitors like this compound?
A3: While specific resistance studies on this compound are not extensively documented in the provided search results, research on other Mps1/TTK inhibitors has identified a key resistance mechanism. Acquired resistance can arise from point mutations within the ATP-binding pocket of the Mps1 kinase.[2][4] A notable example is the mutation of the Cysteine residue at position 604 to Tyrosine (C604Y) or Tryptophan (C604W).[5] These mutations can sterically hinder the binding of the inhibitor to the kinase, thereby reducing its efficacy, while still preserving the kinase's catalytic activity.[5] Interestingly, cross-resistance to different Mps1 inhibitors with distinct chemical scaffolds may be limited.[2][4]
Q4: What is the role of p53 in the cellular response to this compound?
A4: In cancer cells with wild-type p53, the aneuploidy induced by this compound treatment can trigger a postmitotic checkpoint.[2][6] This response is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[2][5] This leads to a growth arrest and inhibition of DNA synthesis before the cells undergo apoptosis or mitotic catastrophe.[2] However, this compound induces growth arrest and cell death in both p53 wild-type and p53 mutant cell lines.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no inhibition of cell viability at expected concentrations. | 1. Acquired Resistance: Cells may have developed resistance through mutations in the Mps1 kinase. 2. Compound Instability: this compound may be degrading in the culture medium over long incubation periods. 3. Incorrect Dosing: Errors in calculating or preparing the final drug concentration. | 1. Sequence the Mps1 kinase domain in resistant cells to check for mutations (e.g., at the C604 residue). Consider testing a structurally different Mps1 inhibitor, as cross-resistance may be limited. 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 3. Prepare fresh stock solutions and carefully perform serial dilutions. Use a positive control compound known to be effective in your cell line. |
| Inconsistent results between experimental replicates. | 1. Cell Line Heterogeneity: The cell population may not be uniform, with varying sensitivity to the inhibitor. 2. Variability in Cell Seeding: Inconsistent cell numbers at the start of the experiment. 3. Inconsistent Drug Treatment: Variations in the timing or concentration of drug addition. | 1. Use low-passage, authenticated cell lines. Consider single-cell cloning to establish a homogenous population. 2. Ensure accurate cell counting and even distribution of cells when plating. 3. Prepare a master mix of the drug-containing medium to add to all relevant wells for consistency. |
| High background in Western blot for phosphorylated proteins (e.g., phospho-Smad2). | 1. Suboptimal Antibody Dilution: The primary or secondary antibody concentration may be too high. 2. Insufficient Washing: Inadequate removal of unbound antibodies. 3. Blocking Inefficiency: The blocking buffer may not be effectively preventing non-specific antibody binding. | 1. Titrate the primary and secondary antibodies to determine the optimal dilution. 2. Increase the number and/or duration of washes with an appropriate buffer (e.g., TBST). 3. Try a different blocking agent (e.g., 5% BSA instead of non-fat milk) or increase the blocking time. |
| Failure to observe mitotic arrest override in a G2/M escape assay. | 1. Inefficient Mitotic Arrest: The concentration of the arresting agent (e.g., nocodazole) may be too low or the incubation time too short. 2. This compound Concentration Too Low: The inhibitor concentration may be insufficient to override the spindle assembly checkpoint. | 1. Optimize the concentration and duration of nocodazole (B1683961) treatment for your specific cell line to achieve a high percentage of mitotic cells. 2. Perform a dose-response experiment with this compound in your G2/M escape assay to find the effective concentration. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| IC50 (Mps1 Kinase) | 1.8 nM | Concentration for 50% inhibition of Mps1 kinase activity in a biochemical assay. | [1][3] |
| GI50 (Tumor Cell Lines) | 30 - 100 nM | Concentration for 50% inhibition of cell growth in a panel of tumor cell lines. | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| HCT-116 | 30 mg/kg, daily, i.p. | 49% | [3] |
| HCT-116 | 150 mg/kg, every 4 days, i.p. | 74% | [3] |
| Colo-205 | 30 mg/kg, daily, i.p. | No inhibitory activity | [3] |
| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63% | [3] |
Experimental Protocols
G2/M Escape Assay
This assay measures the ability of this compound to override a mitotic arrest induced by a microtubule-destabilizing agent like nocodazole.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete culture medium
-
Nocodazole
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Anti-phospho-histone H3 antibody
-
Fluorescently labeled secondary antibody
-
Hoechst dye (for DNA staining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed HeLa cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a concentration of nocodazole sufficient to induce mitotic arrest (e.g., 250 ng/ml) for 17 hours. This will synchronize the cells in mitosis with an active spindle assembly checkpoint.
-
To the nocodazole-arrested cells, add various concentrations of this compound (or a vehicle control) and incubate for an additional 2-4 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with a suitable blocking buffer.
-
Incubate with anti-phospho-histone H3 antibody, followed by a fluorescently labeled secondary antibody.
-
Stain the DNA with Hoechst dye.
-
Analyze the percentage of mitotic cells (phospho-histone H3 positive) by fluorescence microscopy or flow cytometry. A decrease in the percentage of mitotic cells in the this compound-treated samples compared to the control indicates an override of the mitotic arrest.
Western Blot for Phospho-Smad2
This protocol is for detecting changes in the phosphorylation of Smad2, a downstream target that can be affected by Mps1 inhibition.
Materials:
-
Cell lysates from treated and untreated cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Smad2 (Ser465/Ser467), anti-total Smad2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates from cells treated with nocodazole and this compound as described in the G2/M escape assay.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and a loading control like GAPDH.
Mandatory Visualizations
Caption: Mps1 signaling pathway at the spindle assembly checkpoint.
Caption: Proposed resistance mechanism to Mps1 inhibitors.
References
Technical Support Center: Optimizing MPI-0479605 Dosage to Reduce In Vivo Toxicity
Welcome to the technical support center for researchers and drug development professionals working with the Mps1 kinase inhibitor, MPI-0479605. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing in vivo dosage and mitigating associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2][3] By inhibiting Mps1, this compound impairs the spindle assembly checkpoint (SAC), which is crucial for ensuring proper chromosome segregation during mitosis.[3][4][5] This disruption leads to aberrant mitosis, chromosome segregation defects, and the formation of aneuploid cells with micronuclei.[3][5][6] Ultimately, this triggers cell death through mitotic catastrophe or apoptosis.[1][3][5][6]
Q2: What are the known in vivo toxicities associated with this compound?
A2: While this compound has demonstrated anti-tumor activity in preclinical xenograft models, its efficacy is accompanied by significant on-target toxicities.[5] Since Mps1 is essential for all proliferating cells, and not just cancerous ones, inhibition of Mps1 affects healthy, rapidly dividing tissues. The primary dose-limiting toxicities observed in mice include:
-
Neutropenia: A significant reduction in neutrophils, a type of white blood cell, which increases susceptibility to infections.[5]
-
Gastrointestinal toxicity: This can manifest as diarrhea and weight loss.[7]
-
Body weight loss: A general indicator of systemic toxicity.[5][8]
Q3: What is the reported effective in vivo dosage of this compound?
A3: In human colon cancer xenograft models (HCT-116 and Colo-205), this compound has shown anti-tumor activity at the following intraperitoneal (i.p.) dosing regimens:
-
150 mg/kg administered every four days.[1][8] It is important to note that these doses are associated with the toxicities mentioned above.[5]
Q4: How does this compound induce cell cycle arrest in p53 wild-type cells?
A4: In cells with functional p53, the mitotic stress caused by this compound activates a postmitotic checkpoint. This involves the USP28–53BP1–p53–p21 signaling axis, which stabilizes p53 and leads to the upregulation of the cyclin-dependent kinase inhibitor p21, resulting in a G1 cell cycle arrest.[9][10][11] This pathway is distinct from the canonical DNA damage response.[9]
Data Presentation
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| In Vitro Potency | |||
| Mps1/TTK IC50 | 1.8 nM | Biochemical Assay | [1][2][3] |
| GI50 Range | 30 - 100 nM | Panel of tumor cell lines | [1] |
| In Vivo Efficacy | |||
| Dosing Regimen 1 | 30 mg/kg, i.p., daily | HCT-116 xenograft | [1][8] |
| Tumor Growth Inhibition (TGI) | 49% | HCT-116 xenograft | [8] |
| Dosing Regimen 2 | 150 mg/kg, i.p., every 4 days | HCT-116 xenograft | [1][8] |
| Tumor Growth Inhibition (TGI) | 74% | HCT-116 xenograft | [5] |
| Reported In Vivo Toxicities | |||
| Primary Toxicities | Neutropenia, body weight loss, gastrointestinal toxicity | Mouse models | [5][7] |
Troubleshooting Guides
This section provides guidance on how to address common issues encountered during in vivo experiments with this compound.
Issue 1: Severe Body Weight Loss (>15-20%) and Morbidity
-
Potential Cause: The administered dose is above the maximum tolerated dose (MTD) for the specific animal strain, age, or health status.
-
Recommended Solutions:
-
Dose Reduction: Reduce the dose of this compound. A dose de-escalation study may be necessary to identify a better-tolerated dose.
-
Optimize Dosing Schedule: Switch from daily to an intermittent dosing schedule (e.g., every other day or twice weekly) to allow for recovery between doses. The 150 mg/kg every four days regimen is an example of this approach.[1][8]
-
Supportive Care: Provide nutritional support, such as palatable, high-calorie food supplements and hydration support with subcutaneous fluids, as advised by a veterinarian.
-
Issue 2: Onset of Neutropenia
-
Potential Cause: On-target inhibition of Mps1 in hematopoietic progenitor cells in the bone marrow.
-
Recommended Solutions:
-
Prophylactic G-CSF Administration: Consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production of neutrophils and mitigate the severity of neutropenia.[12][13] The timing and dose of G-CSF should be carefully optimized.
-
Intermittent Dosing: As with general toxicity, an intermittent dosing schedule for this compound can allow for the recovery of neutrophil counts between treatments.
-
Monitoring: Perform regular complete blood counts (CBCs) to monitor the severity and duration of neutropenia, which will inform the need for intervention.
-
Issue 3: Gastrointestinal Toxicity (Diarrhea)
-
Potential Cause: On-target inhibition of Mps1 in the rapidly dividing epithelial cells of the gastrointestinal tract.
-
Recommended Solutions:
-
Symptomatic Treatment: Administer anti-diarrheal agents such as loperamide (B1203769) to manage symptoms.[4][14][15][16][17] A typical starting dose of loperamide is 4 mg/kg, followed by 2 mg/kg after each loose stool, not to exceed a total daily dose.[17]
-
Dietary Modifications: Provide a soft, easily digestible diet and ensure adequate hydration.
-
Dose and Schedule Modification: Reduce the dose or change the schedule of this compound administration.
-
Issue 4: Poor Solubility and Formulation Issues
-
Potential Cause: this compound, like many kinase inhibitors, may have low aqueous solubility.
-
Recommended Solutions:
-
Use of Co-solvents: A reported formulation for this compound for in vivo use is 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.[8]
-
Preparation of Lipophilic Salts: For poorly soluble kinase inhibitors, preparing lipophilic salts in combination with lipid-based formulations can enhance solubility and oral absorption.[7]
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound in the vehicle.
-
Experimental Protocols
1. Dose-Range Finding Study to Determine Maximum Tolerated Dose (MTD)
-
Objective: To identify the MTD of this compound, defined as the highest dose that does not cause mortality, severe morbidity, or greater than 20% body weight loss.
-
Methodology:
-
Animal Model: Use the same species, strain, and sex of mice as planned for the efficacy studies.
-
Group Allocation: Assign 3-5 mice per group.
-
Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg).
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a set period (e.g., 5-7 days).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological analysis.
-
-
MTD Determination: The MTD is the dose level below the one that induces significant toxicity.[18][19]
-
2. Protocol for Assessment of Neutropenia
-
Objective: To quantify the extent and duration of this compound-induced neutropenia.
-
Methodology:
-
Treatment Groups: Include a vehicle control group and groups treated with different doses and schedules of this compound.
-
Blood Collection: Collect a small volume of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at baseline and at multiple time points after treatment (e.g., days 3, 5, 7, and 10).
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine the absolute neutrophil count.
-
Data Analysis: Plot the mean neutrophil counts over time for each treatment group to visualize the nadir (lowest point) and recovery of the neutrophil population.
-
3. Protocol for Histopathological Assessment of Toxicity
-
Objective: To identify and characterize microscopic changes in tissues following treatment with this compound.
-
Methodology:
-
Tissue Collection: At the end of the in vivo study, euthanize the animals and perform a full gross necropsy. Collect major organs, with a focus on rapidly proliferating tissues such as the bone marrow, spleen, thymus, and gastrointestinal tract (duodenum, jejunum, ileum, colon).
-
Fixation: Fix the tissues in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and embed them in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut thin sections (4-5 µm) and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any treatment-related pathological changes, such as hypocellularity in the bone marrow, villous atrophy in the intestines, or apoptosis in lymphoid tissues.
-
4. Protocol for In Vivo Assessment of Mitotic Catastrophe
-
Objective: To detect evidence of mitotic catastrophe in tumor tissue following this compound treatment.
-
Methodology:
-
Tumor Collection: Collect tumor xenografts at various time points after treatment.
-
Immunohistochemistry for Phospho-Histone H3 (pHH3):
-
Fix, process, and section the tumor tissue as described above.
-
Perform immunohistochemistry using an antibody specific for histone H3 phosphorylated at serine 10 (pHH3), a marker for mitotic cells.[20][21][22][23][24]
-
An increase in abnormal mitotic figures (e.g., multipolar spindles, lagging chromosomes) in pHH3-positive cells is indicative of mitotic catastrophe.
-
-
TUNEL Assay:
-
Microscopy and Quantification:
-
Image the stained sections using a light or fluorescence microscope.
-
Quantify the percentage of pHH3-positive cells with abnormal morphology and the percentage of TUNEL-positive cells.
-
-
Visualizations
Signaling Pathway
Caption: Mitotic stress induced by this compound activates the USP28-53BP1-p53-p21 signaling pathway.
Experimental Workflow
Caption: Workflow for assessing in vivo toxicity of this compound.
Logical Relationship
Caption: Decision tree for mitigating in vivo toxicities of this compound.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A link between mitotic defects and mitotic catastrophe: detection and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webapps.myriad.com [webapps.myriad.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A USP28-53BP1-p53-p21 signaling axis arrests growth after centrosome loss or prolonged mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mice lacking granulocyte colony-stimulating factor have chronic neutropenia, granulocyte and macrophage progenitor cell deficiency, and impaired neutrophil mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loperamide (Imodium®) for diarrhea | ChemoExperts [chemoexperts.com]
- 15. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 16. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Maximum Tolerated Dose and Toxicity of Inauhzin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detection of Histone H3 Phosphorylation in Cultured Cells and Tissue Sections by Immunostaining | Springer Nature Experiments [experiments.springernature.com]
- 21. biosb.com [biosb.com]
- 22. biocare.net [biocare.net]
- 23. Histone H3 Antibody (ChIP Formulated) | Cell Signaling Technology [cellsignal.com]
- 24. Characterization of a Monoclonal Antibody, HTA28, Recognizing a Histone H3 Phosphorylation Site as a Useful Marker of M-phase Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. TUNEL staining [abcam.com]
- 26. Guidelines for the use and interpretation of assays for monitoring cell death in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. clyte.tech [clyte.tech]
- 28. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Managing MPI-0479605-Induced Neutropenia in Murine Models
This technical support guide provides researchers, scientists, and drug development professionals with essential information for managing neutropenia induced by the Mps1 kinase inhibitor, MPI-0479605, in mouse models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant drop in neutrophil counts in our mice treated with this compound. Is this an expected side effect?
A1: Yes, significant neutropenia is a known and expected side effect of this compound treatment in mice.[1] this compound is a potent inhibitor of the mitotic kinase Mps1 (also known as TTK), which plays a critical role in the spindle assembly checkpoint (SAC).[1][2] Inhibition of Mps1 disrupts mitosis in rapidly dividing cells, leading to aneuploidy and cell death.[1][2][3] Hematopoietic progenitor cells, which are responsible for generating neutrophils, are highly proliferative and are therefore susceptible to the cytotoxic effects of Mps1 inhibition. This leads to a decrease in the production of mature neutrophils, resulting in neutropenia.
Q2: What is the typical onset and duration of neutropenia following this compound administration in mice?
A2: Based on available preclinical data, a single intraperitoneal (i.p.) dose of 150 mg/kg of this compound can induce significant neutropenia in mice by day 5 post-administration.[1] The nadir (lowest point) of neutrophil counts is expected around this time. The recovery of neutrophil counts will depend on the dose and frequency of administration. For a single high dose, recovery may begin after the compound is cleared from the system. Continuous or frequent dosing is likely to result in sustained neutropenia.
Q3: How can we monitor the severity of neutropenia in our experimental animals?
A3: Regular monitoring of absolute neutrophil counts (ANC) is crucial. This can be achieved through the collection of peripheral blood from the tail vein or saphenous vein at predetermined time points. Automated hematology analyzers or manual blood smear analysis can be used to determine the ANC. Flow cytometry-based methods using neutrophil-specific markers like Ly6G can also provide accurate and precise measurements of neutrophil counts in whole blood.[4]
Q4: Our mice are developing infections. How can we manage this?
A4: Neutropenia increases the susceptibility of mice to opportunistic infections. Prophylactic administration of broad-spectrum antibiotics should be considered to prevent bacterial infections. It is also critical to maintain a sterile environment for the animals, including autoclaved cages, bedding, food, and water. If an infection is suspected, prompt veterinary consultation and appropriate antibiotic therapy are essential.
Q5: Can we use Granulocyte-Colony Stimulating Factor (G-CSF) to ameliorate this compound-induced neutropenia?
A5: Yes, G-CSF is a standard treatment for chemotherapy-induced neutropenia and can be used to stimulate the production of neutrophils in mice treated with this compound.[5][6] G-CSF promotes the proliferation and differentiation of neutrophil progenitors in the bone marrow, thereby accelerating neutrophil recovery. However, the timing of G-CSF administration relative to this compound treatment is critical and should be carefully considered to maximize its efficacy.
Q6: What are the potential confounding effects of G-CSF on our experimental outcomes?
A6: While G-CSF can effectively manage neutropenia, it is important to be aware of its potential to influence experimental results, particularly in immunology or cancer biology studies. G-CSF can induce the mobilization of various hematopoietic cell populations and may alter the immune microenvironment.[5] Therefore, it is crucial to include appropriate control groups in your study design, such as a vehicle-treated group and a group receiving this compound with G-CSF, to dissect the effects of neutropenia rescue from the direct effects of G-CSF.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound-induced neutropenia and general parameters for neutropenia management in mice.
Table 1: Time-Course of this compound-Induced Neutropenia in Swiss Webster Mice
| Time Point (Days) | Mean Neutrophil Count (cells/µL) ± SEM |
| Pre-dose (Day 0) | ~6000 |
| Day 1 | ~5000 |
| Day 3 | ~2000 |
| Day 5 | ~1000 |
| Day 7 | ~2500 |
Data extrapolated from graphical representation in a study where mice were treated with a single i.p. dose of 150 mg/kg this compound.[1]
Table 2: General Dosing Guidelines for G-CSF in Mice
| Compound | Dose Range | Route of Administration | Frequency |
| Recombinant Murine G-CSF | 100-250 µg/kg/day | Subcutaneous (s.c.) | Once or twice daily |
| Pegylated G-CSF | 100-300 µg/kg | Subcutaneous (s.c.) | Single dose per cycle |
These are general guidelines and the optimal dose and schedule may vary depending on the experimental model and the severity of neutropenia.[7][8]
Experimental Protocols
Protocol 1: Monitoring of Absolute Neutrophil Count (ANC) in Mice
-
Blood Collection:
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Sterilize the tail with an alcohol wipe.
-
Using a sterile lancet or needle, make a small incision in the lateral tail vein.
-
Collect 20-50 µL of blood into an EDTA-coated microcapillary tube or a microtainer.
-
Apply gentle pressure to the incision site with a sterile gauze pad until bleeding stops.
-
-
Automated Analysis:
-
Use a hematology analyzer calibrated for mouse blood to obtain a complete blood count (CBC), including the absolute neutrophil count.
-
-
Manual Analysis (Blood Smear):
-
Place a small drop of blood on a clean microscope slide.
-
Use a second slide at a 30-45 degree angle to spread the blood into a thin smear.
-
Allow the smear to air dry completely.
-
Stain the smear with a Wright-Giemsa or similar stain.
-
Under a microscope, count at least 100 white blood cells and determine the percentage of neutrophils.
-
Calculate the ANC by multiplying the total white blood cell count (obtained from a hematology analyzer or manual count with a hemocytometer) by the percentage of neutrophils.
-
-
Flow Cytometry:
-
Collect whole blood in an EDTA tube.
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining cells with fluorescently labeled antibodies specific for mouse neutrophils, such as anti-Ly6G.
-
Analyze the samples on a flow cytometer to determine the percentage of Ly6G-positive cells.
-
Use counting beads or a volumetric-based flow cytometer to determine the absolute number of neutrophils per unit volume of blood.[4]
-
Protocol 2: G-CSF Administration for Amelioration of Neutropenia
-
Reconstitution:
-
Reconstitute lyophilized recombinant murine G-CSF in sterile, pyrogen-free water or saline to the desired stock concentration as per the manufacturer's instructions.
-
-
Dosing:
-
Calculate the required dose based on the mouse's body weight. A typical dose is 100-250 µg/kg.[8]
-
-
Administration:
-
Administer the calculated volume of G-CSF solution via subcutaneous (s.c.) injection in the scruff of the neck.
-
-
Timing:
-
The timing of G-CSF administration is critical. For prophylactic use, G-CSF is typically started 24 hours after the administration of the myelosuppressive agent (this compound).[7] For therapeutic use, it can be initiated once neutropenia is established.
-
-
Monitoring:
-
Continue to monitor ANC daily or every other day to assess the response to G-CSF treatment.
-
Visualizations
Caption: Mechanism of this compound-induced neutropenia.
Caption: Experimental workflow for managing this compound-induced neutropenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute counting of neutrophils in whole blood using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-CSF rescue of FOLFIRINOX-induced neutropenia leads to systemic immune suppression in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-CSF | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with MPI-0479605 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of MPI-0479605.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK) with an IC50 of 1.8 nM.[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures chromosomes are properly attached to the mitotic spindle before cell division proceeds.[3][4] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome segregation, aneuploidy, and ultimately cell death through mitotic catastrophe or apoptosis.[1][3]
Q2: What is the recommended solvent for initially dissolving this compound? A2: this compound is practically insoluble in water.[1] The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5][6][7] It is sparingly soluble in methanol (B129727) and ethanol.[1][5][8]
Q3: Why does my this compound precipitate when I dilute my DMSO stock solution in aqueous media? A3: This is a common issue for hydrophobic compounds like this compound. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium, the compound may crash out of solution because its solubility limit in the final aqueous environment is exceeded. This is often referred to as "fall-out".[9] To prevent this, ensure the final concentration of DMSO is kept low (typically <0.5%) and consider using a step-wise dilution method.[9]
Q4: My this compound powder is not dissolving completely, even in DMSO. What should I do? A4: If you encounter difficulty dissolving the compound, consider the following troubleshooting steps:
-
Purity of DMSO: Ensure you are using high-purity, anhydrous (moisture-free) DMSO. Water contamination can significantly reduce the solubility of hydrophobic compounds.[1][9]
-
Agitation: Vortex the solution for several minutes.[9]
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up compound aggregates.[6][9]
-
Gentle Warming: Gently warm the solution to 37°C. Be cautious not to overheat, as it could degrade the compound.[6][9]
Q5: How should I store stock solutions of this compound? A5: To maintain compound integrity, aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the DMSO stock solutions at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[1] An aqueous solution is not recommended for storage for more than one day.[5]
Compound Data and Solubility Profile
The following tables summarize the key physical, chemical, and solubility properties of this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₉N₇O | [1][5] |
| Molecular Weight | 407.51 g/mol | [1][10] |
| CAS Number | 1246529-32-7 | [1][5][10] |
| Appearance | Crystalline solid / Powder | [5][6] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble / Slightly soluble (0.1-1 mg/mL) | [1][5][8] |
| DMSO | 62 mg/mL (152.14 mM) | [1] |
| Methanol | Slightly soluble (0.1-1 mg/mL) | [5][8] |
| Ethanol | 2 mg/mL | [1] |
Troubleshooting Guide: Overcoming Precipitation
This guide provides a systematic approach to resolving solubility issues during your experiments.
Issue: My compound precipitates out of my aqueous experimental medium (e.g., cell culture media, buffer) after dilution from a DMSO stock.
-
Question 1: What is the final concentration of DMSO in your experiment?
-
Answer: High concentrations of DMSO can be toxic to cells and may not be sufficient to keep the compound dissolved upon high dilution. Ensure the final concentration of DMSO is as low as possible, ideally below 0.5% and no higher than 1%.[9]
-
-
Question 2: How are you performing the dilution?
-
Answer: Avoid adding a small volume of a highly concentrated stock directly into a large volume of aqueous medium. This can cause localized supersaturation and precipitation. Instead, perform serial or step-wise dilutions. Thoroughly mix the solution immediately after adding the compound to aid dispersion.[9]
-
-
Question 3: Have you considered using a co-solvent or surfactant for challenging applications?
-
Answer: For certain applications, especially in vivo studies, a formulation with co-solvents and/or surfactants may be necessary. These agents increase the solvent capacity of the aqueous phase. A validated formulation for this compound involves DMSO, PEG300, and Tween 80.[1]
-
Table 3: Common Co-solvents and Surfactants for In Vitro/In Vivo Formulations
| Agent | Type | Typical Use | Considerations |
| PEG300 | Co-solvent | In vivo formulations | Increases viscosity |
| Ethanol | Co-solvent | In vitro & in vivo | Can affect cell viability at higher concentrations |
| Tween 80 | Surfactant | In vivo formulations | Forms micelles to encapsulate hydrophobic compounds |
| Cremophor EL | Surfactant | In vivo formulations | Associated with hypersensitivity reactions |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh the required amount of this compound powder (MW: 407.51 g/mol ). For 1 mL of a 10 mM solution, you will need 4.075 mg.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitate Dissolution: Vortex the solution for 2-3 minutes. If undissolved particles remain, sonicate the vial in a water bath for 10 minutes. Gentle warming to 37°C can also be applied if necessary.[6][9]
-
Visual Inspection: Ensure the solution is clear and free of particulates before use.
-
Storage: Aliquot into single-use volumes and store at -20°C or -80°C.[1]
Protocol 2: Preparation of an In Vivo Formulation (6 mg/mL Injection Solution)
This protocol is based on a validated method for in vivo administration.[1] Always prepare this solution fresh for immediate use.
-
Prepare Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 60 mg/mL). Ensure it is fully dissolved.
-
Add Co-solvent: In a sterile tube, add 300 µL of PEG300.
-
Initial Dilution: Add 100 µL of the 60 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear.
-
Final Dilution: Add 550 µL of sterile double-distilled water (ddH₂O) to bring the total volume to 1 mL. The final concentration of this compound will be 6 mg/mL.
-
Administration: Use the mixed solution immediately for optimal results.[1]
Visual Guides and Workflows
Caption: A troubleshooting workflow for dissolving this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | CAS:1246529-32-7 | Mps1 inhibitor,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Cas 1246529-32-7,this compound | lookchem [lookchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
how to assess MPI-0479605 experimental variability
Welcome to the technical support center for MPI-0479605, a potent and selective small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help assess and manage experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective ATP-competitive inhibitor of Mps1 (Monopolar spindle 1) kinase, with an in vitro IC50 of approximately 1.8 nM.[1][2] Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper attachment of chromosomes to the mitotic spindle before cell division.[3][4][5] By inhibiting Mps1, this compound disrupts the SAC, leading to improper chromosome segregation, aneuploidy, and ultimately cell death via mitotic catastrophe or apoptosis.[1][3][4]
Q2: How should I prepare and store stock solutions of this compound? A2: this compound is insoluble in water.[1] It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][6] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for up to one or two years, respectively.[2][7] To minimize degradation, protect solutions from light by using amber vials or wrapping containers in foil.[7]
Q3: Why is my IC50 value in a cell-based assay different from the published biochemical IC50? A3: Discrepancies between biochemical and cell-based assay potencies are common. Several factors can contribute to this:
-
ATP Concentration: Biochemical kinase assays are often run at ATP concentrations close to the enzyme's Km, while intracellular ATP levels are significantly higher. As this compound is an ATP-competitive inhibitor, the higher ATP concentration inside a cell requires a higher concentration of the inhibitor to achieve the same level of target engagement.[4][8]
-
Cell Permeability: The inhibitor must cross the cell membrane to reach its intracellular target. Poor membrane permeability can lead to a lower effective intracellular concentration.[8]
-
Efflux Pumps: Cancer cells can express efflux pumps, such as P-glycoprotein, which actively transport the inhibitor out of the cell, reducing its intracellular concentration and apparent potency.[8]
-
Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing the free fraction available to bind to Mps1.[8]
Q4: What is the recommended final concentration of DMSO for in vitro experiments? A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally below 0.1%.[6][8] It is crucial to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) in all experiments to account for any effects of the solvent itself.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent results or loss of activity in cell viability assays.
-
Question: I am observing high variability in my GI50/IC50 values between experiments. What could be the cause?
-
Answer: Inconsistent results are often traced back to compound handling and stability.
-
Compound Degradation: Ensure your stock solution is fresh and has been stored correctly. A color change in the solution may indicate degradation.[7] Avoid repeated freeze-thaw cycles by using smaller aliquots.[7]
-
Solubility Issues: this compound may precipitate when diluted from a DMSO stock into aqueous assay media.[6] Visually inspect your final working solutions for any cloudiness or precipitate. Thaw frozen stocks slowly and vortex gently to ensure complete dissolution before making dilutions.[7]
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment. Variability in cell number can significantly impact viability readouts.
-
Issue 2: The compound precipitates in my aqueous buffer upon dilution.
-
Question: My compound is precipitating out of solution when I add it to my cell culture medium. How can I fix this?
-
Answer: This is a common issue with hydrophobic compounds.
-
Check Final Concentration: Ensure the final concentration of this compound is not above its solubility limit in the final assay medium.
-
Optimize Dilution: When diluting from the DMSO stock, add the stock solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Consider Alternative Solvents: While DMSO is standard, for specific applications, other solvents like ethanol (B145695) might be tested. Always validate the vehicle's effect on your experimental system.[6]
-
Issue 3: Unexpected or off-target effects are observed.
-
Question: My cells are showing a phenotype that is not consistent with Mps1 inhibition. How can I confirm the effect is on-target?
-
Answer: Validating that the observed phenotype is due to Mps1 inhibition is critical.
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound. This compound should not produce the same biological effect.[8]
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of Mps1 that is resistant to this compound.
-
Dose-Response Analysis: A clear dose-dependent effect is indicative of a specific interaction. Off-target effects may not exhibit a typical sigmoidal dose-response curve.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Potency | Reference |
| Biochemical Assay | Mps1/TTK Kinase | IC50 = 1.8 nM | [1] |
| Cell Viability | Panel of Tumor Cell Lines | GI50 = 30 - 100 nM | [1] |
| G2/M Escape Assay | HeLa Cells | EC50 = 71.3 nM | [9] |
Table 2: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosing Regimen | Result | Reference |
| HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49% Tumor Growth Inhibition (TGI) | [2][4] |
| HCT-116 (Colon) | 150 mg/kg, every 4 days, i.p. | 74% Tumor Growth Inhibition (TGI) | [2][4] |
| Colo-205 (Colon) | 150 mg/kg, every 4 days, i.p. | 63% Tumor Growth Inhibition (TGI) | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is adapted from methodologies used to assess the GI50 of this compound in various cell lines.[1][9]
-
Cell Plating: Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Start from a high concentration (e.g., 10 µM) and include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve using non-linear regression to determine the GI50 value.
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol is based on assays used to observe the effects of this compound on mitosis.[4][9]
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100-500 nM) for a specified time (e.g., 24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween® 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-α-tubulin for spindles, anti-phospho-histone H3 for mitotic cells) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining & Mounting: Wash three times with PBST. Stain DNA with Hoechst or DAPI for 5 minutes. Wash once more and mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. Analyze for mitotic defects such as chromosome misalignment, lagging chromosomes, and micronuclei formation.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. webapps.myriad.com [webapps.myriad.com]
cell line-specific responses to MPI-0479605 treatment
Welcome to the technical support center for MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor of the dual-specificity protein kinase Mps1 (also known as TTK), with an IC50 of 1.8 nM.[1][2] Mps1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[3][4][5] By inhibiting Mps1, this compound impairs the SAC, leading to improper bipolar attachment of chromosomes to the mitotic spindle.[1][4] This results in chromosome segregation defects, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[1][3][4]
Q2: What are the expected cellular phenotypes after this compound treatment?
Treatment of cells with this compound is expected to induce the following phenotypes:
-
Aberrant mitosis: Cells may exhibit defects in chromosome alignment at the metaphase plate and the presence of lagging chromosomes during anaphase.[4]
-
Aneuploidy and micronuclei formation: Due to improper chromosome segregation, treated cells will likely become aneuploid and form micronuclei.[3][4]
-
Cell cycle arrest and inhibition of DNA synthesis: A growth arrest and a decrease in DNA synthesis are common responses.[3]
-
Cell death: Ultimately, cells undergo apoptosis or mitotic catastrophe.[1][3][4]
Q3: How do responses to this compound differ between p53 wild-type and p53 mutant cell lines?
The p53 status of a cell line can influence its response to this compound-induced aneuploidy:
-
p53 wild-type cells: In these cells, this compound treatment can induce a postmitotic checkpoint. This is characterized by the activation of the p53-p21 pathway, which is dependent on ATM and RAD3-related (ATR) kinases.[3][4]
-
p53 mutant cells: While both p53 wild-type and mutant cell lines undergo growth arrest and cell death, the specific signaling pathways activated post-mitosis will differ.[3]
Q4: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound can be dissolved in DMSO.[1] For long-term storage of the stock solution, -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Lower than expected cytotoxicity in a specific cell line. | Cell line-specific resistance. The GI50 for this compound can range from 30 to 100 nM across different tumor cell lines.[1] | Confirm the reported sensitivity of your cell line if available. Consider performing a dose-response curve over a wider concentration range. |
| p53 status of the cell line influencing the response. | Characterize the p53 status of your cell line. In p53 wild-type cells, look for induction of the p53-p21 pathway.[3][4] | |
| Inconsistent results between experiments. | Issues with compound stability or solubility. | Prepare fresh dilutions from a frozen stock for each experiment. Ensure the DMSO used is fresh and not moisture-absorbent, as this can reduce solubility.[1] |
| Cell culture conditions. | Maintain consistent cell passage numbers and seeding densities between experiments. | |
| Difficulty in observing the expected mitotic defects. | Incorrect timing of observation. | The effects of this compound on mitosis are time-dependent. Perform a time-course experiment to identify the optimal time point for observing mitotic phenotypes in your specific cell line. |
| Suboptimal concentration of the compound. | Titrate the concentration of this compound to find the lowest effective dose that induces the desired phenotype without causing immediate, widespread cell death. | |
| Unexpected toxicity in in vivo studies. | This compound can exhibit toxicity to normal, proliferating cells. For example, it has been shown to inhibit the growth of normal colon cell lines and induce neutropenia in mice.[4] | Carefully monitor animal health and consider adjusting the dosing schedule. For instance, an every-fourth-day dosing regimen showed efficacy with potentially better tolerability in a Colo-205 xenograft model.[2] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| Mps1 (TTK) | 1.8[1][2] |
| JNK | 110[6] |
| FER | 590[6] |
Table 2: In Vitro Cell Viability (GI50)
| Cell Line Panel | GI50 Range (nM) |
| Various Tumor Cell Lines | 30 - 100[1] |
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| HCT-116 | 30 mg/kg, daily, i.p. | 49%[2] |
| HCT-116 | 150 mg/kg, every fourth day, i.p. | 74%[2] |
| Colo-205 | 30 mg/kg, daily, i.p. | No inhibitory activity[2] |
| Colo-205 | 150 mg/kg, every fourth day, i.p. | 63%[2] |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days).[1] Include a DMSO-treated control.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control and calculate the GI50 values.
Western Blot for p53 and p21 Induction
-
Cell Treatment: Treat p53 wild-type cells (e.g., HCT-116) with 1 µmol/L this compound for various time points (e.g., 0, 24, 48, 72 hours).[4]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin).[4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. webapps.myriad.com [webapps.myriad.com]
long-term stability of MPI-0479605 in solution
Welcome to the technical support center for MPI-0479605. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in solution and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is sparingly soluble in DMSO, with a solubility of up to 62 mg/mL (152.14 mM). For optimal dissolution, it is advised to use fresh, moisture-free DMSO.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: Proper storage is critical to maintain the integrity and activity of this compound. The solid powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or -20°C for up to one month.[1]
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue for many small molecule kinase inhibitors due to their low aqueous solubility. Here are some strategies to mitigate this:
-
Lower the final concentration: Working at a lower final concentration of the inhibitor in your assay may prevent precipitation.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.
-
Use a surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help maintain the inhibitor in solution.
Q4: What is the known mechanism of action for this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of the mitotic kinase Mps1 (also known as TTK). Inhibition of Mps1 disrupts the spindle assembly checkpoint (SAC), leading to aberrant mitosis, chromosome segregation defects, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[3][4][5]
Data Summary
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 1 - 62 mg/mL | Sparingly soluble; fresh, moisture-free DMSO is recommended.[1] |
| Methanol | 0.1 - 1 mg/mL | Slightly soluble.[1] |
| Ethanol | 2 mg/mL | Slightly soluble. |
| Water | Slightly soluble (0.1 - 1 mg/mL) | Considered insoluble for most practical purposes.[1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from moisture.[1] |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | 1 month | Suitable for short-term storage of working stocks.[1] |
Troubleshooting Guides
This section provides solutions to common problems that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
-
Possible Cause 1: Degradation of this compound in working solution. While stock solutions are stable when stored correctly, the stability of this compound in aqueous cell culture media at 37°C for extended periods has not been extensively reported.
-
Troubleshooting Step: Prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen stock aliquot. Avoid storing working solutions for long periods.
-
Expected Outcome: Consistent and reproducible results in your cell-based assays.
-
-
Possible Cause 2: Precipitation of the compound in the assay medium.
-
Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, refer to the strategies outlined in FAQ Q3.
-
Expected Outcome: A clear solution and more accurate assay results.
-
-
Possible Cause 3: Cell line-specific effects or resistance.
-
Troubleshooting Step: Test this compound in multiple cell lines to determine if the observed effect is cell-type specific. Acquired resistance to Mps1 inhibitors can occur through mutations in the kinase domain.
-
Expected Outcome: Identification of sensitive and resistant cell lines, providing a better understanding of the compound's activity spectrum.
-
Issue 2: High background signal or off-target effects.
-
Possible Cause 1: Non-specific binding due to high compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration range for Mps1 inhibition without causing significant off-target effects. The reported GI50 for this compound in a panel of tumor cell lines ranges from 30 to 100 nM.
-
Expected Outcome: A clear dose-dependent effect on cell viability or the specific endpoint being measured.
-
-
Possible Cause 2: Solvent (DMSO) toxicity.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your assay is consistent across all wells and is at a level that is non-toxic to your cells (typically ≤ 0.5%). Include a vehicle control (DMSO only) in your experimental setup.
-
Expected Outcome: Any observed effects can be confidently attributed to this compound and not the solvent.
-
Experimental Protocols
Protocol: Cell Viability Assay using a Resazurin-based Method
This protocol describes a common method to assess the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Harvest and count cells (e.g., HCT-116 colorectal cancer cells).
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment:
-
Add 10 µL of a resazurin-based reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (typically ~560 nm Ex / ~590 nm Em) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
MPI-0479605 vs reversine as Mps1 inhibitor
An Objective Comparison of MPI-0479605 and Reversine (B1683945) as Mps1 Kinase Inhibitors
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine and Tyrosine kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis, preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1][2][3][4] Given its high expression in various cancer cells and its essential role in maintaining genomic stability, Mps1 has emerged as an attractive therapeutic target in oncology.[1][5][6]
This guide provides a detailed comparison of two small-molecule inhibitors of Mps1: this compound and reversine. Both are ATP-competitive inhibitors, but they exhibit significant differences in potency, selectivity, and off-target effects. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the distinct profiles of these two compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and reversine, highlighting their efficacy and selectivity as Mps1 inhibitors.
Table 1: In Vitro Potency Against Mps1
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Mps1 | 1.8 | Recombinant full-length enzyme, 40 µM ATP |
| Reversine | Mps1 (full-length) | 2.8 - 6 | Recombinant full-length enzyme, 50 µM ATP |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Summary: Both this compound and reversine are highly potent inhibitors of Mps1, with IC50 values in the low nanomolar range.[1][7][8][9]
Table 2: Kinase Selectivity Profile
| Compound | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target IC50 / Mps1 IC50) |
| This compound | Aurora A | >10,000 | >5,500-fold |
| Aurora B | >10,000 | >5,500-fold | |
| Screened against 120 other kinases with high selectivity[1] | - | - | |
| Reversine | Aurora A | 876 | ~146-fold (vs. 6 nM Mps1 IC50) |
| Aurora B | 98.5 | ~35-fold (vs. 2.8 nM Mps1 IC50)[8] | |
| Aurora C | 400 | ~67-fold (vs. 6 nM Mps1 IC50)[10] |
Summary: A key differentiator between the two compounds is their kinase selectivity. This compound is a highly selective Mps1 inhibitor, showing minimal activity against a large panel of other kinases, including the structurally related Aurora kinases.[1] In contrast, reversine is a multi-kinase inhibitor, demonstrating significant inhibitory activity against Aurora kinases A, B, and C.[8][11][12][13] This lack of selectivity can complicate the interpretation of cellular experiments and may lead to different downstream biological effects.
Signaling Pathway and Experimental Workflows
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a master regulator of the SAC. At the onset of mitosis, it localizes to unattached kinetochores and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B and securin and delaying the onset of anaphase until all sister chromatids are properly attached to the spindle.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mps1 Kinase and Spindle Checkpoint Signaling | Liu Lab | University of Colorado Boulder [colorado.edu]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. rupress.org [rupress.org]
- 9. rupress.org [rupress.org]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Targeting glioma cells by antineoplastic activity of reversine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Mps1 Kinase Inhibitors: MPI-0479605 vs. MPS1-IN-1
In the landscape of cancer therapeutics, the inhibition of Monopolar spindle 1 (Mps1) kinase, a critical regulator of the spindle assembly checkpoint (SAC), has emerged as a promising strategy. Two notable small molecule inhibitors, MPI-0479605 and MPS1-IN-1, have been developed to target this kinase. This guide provides a detailed comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
At a Glance: Potency and Efficacy
A direct comparison of the in vitro potency of this compound and MPS1-IN-1 reveals a significant advantage for this compound. With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound is substantially more potent than MPS1-IN-1. This higher potency translates to effective inhibition of Mps1 kinase activity at lower concentrations, a desirable characteristic for a therapeutic agent.
| Compound | Target | IC50 (in vitro kinase assay) | Cell Viability (GI50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| This compound | Mps1 (TTK) | 1.8 nM, 4 nM[1][2] | 30-100 nM in a panel of tumor cell lines[2] | 49% in HCT-116 xenografts (30 mg/kg, daily); 75% in HCT-116 xenografts (150 mg/kg, q4d)[1] |
| MPS1-IN-1 | Mps1 | 367 nM[3] | Data not available in a comparable format | Not recommended for in vivo experiments[4] |
Mechanism of Action: A Shared Strategy
Both this compound and MPS1-IN-1 are ATP-competitive inhibitors of Mps1 kinase.[2][3] Their primary mechanism of action involves the disruption of the spindle assembly checkpoint, a crucial cellular process that ensures the accurate segregation of chromosomes during mitosis.[5][6] By inhibiting Mps1, these compounds cause premature entry into anaphase, leading to chromosome mis-segregation, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[2][5]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
MPI-0479605 versus NMS-P715 in preclinical models
A Comparative Guide to Preclinical Mps1 Kinase Inhibitors: MPI-0479605 versus NMS-P715
This guide provides a detailed comparison of two preclinical small molecule inhibitors of the mitotic kinase Mps1 (TTK), this compound and NMS-P715. Both compounds target the spindle assembly checkpoint (SAC), a critical mechanism for ensuring proper chromosome segregation during mitosis, which is often dysregulated in cancer. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Mps1 inhibitors.
Mechanism of Action
Both this compound and NMS-P715 are ATP-competitive inhibitors of Mps1 kinase.[1][2] Inhibition of Mps1 disrupts the spindle assembly checkpoint, leading to improper chromosome alignment and segregation. This results in aneuploidy and ultimately triggers cell death in cancer cells through apoptosis or mitotic catastrophe.[3][4] NMS-P715 has been shown to accelerate mitosis and affect the localization of kinetochore components, leading to massive aneuploidy and cell death in various tumor cell lines.[5][6] Similarly, cells treated with this compound exhibit aberrant mitosis, resulting in aneuploidy and the formation of micronuclei.[4] In p53 wild-type cells, this compound can induce a postmitotic checkpoint involving the p53-p21 pathway.[4]
Below is a diagram illustrating the signaling pathway affected by these inhibitors.
In Vitro Activity and Selectivity
This compound demonstrates significantly higher potency in biochemical assays compared to NMS-P715. Both compounds are reported to be selective for Mps1/TTK over other kinases.
| Parameter | This compound | NMS-P715 |
| Target | Mps1 (TTK) | Mps1 (TTK) |
| IC50 | 1.8 nM[1][3] | 182 nM[2][5][7] |
| Selectivity | >40-fold selective over other kinases.[3][8] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM).[9] | Highly specific for Mps1. No other kinases inhibited below 5 µM, except for CK2, MELK, and NEK6 (IC50 < 10 µM).[2] |
| Cellular Activity | Induces apoptosis in HCT116 cells and is cytotoxic to a panel of other tumor cell lines.[9] GI50 values range from 30 to 100 nM in various tumor cell lines.[3][10] | Reduces proliferation in a variety of tumor cell lines.[5][6] Proliferation IC50 values range from 0.192 to 10 µM in a panel of 127 cancer cell lines.[7] |
In Vivo Efficacy in Preclinical Xenograft Models
Both this compound and NMS-P715 have demonstrated anti-tumor activity in various mouse xenograft models.
| Compound | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCT-116 (colon) | 30 mg/kg, daily, i.p. | 49% | [1][9] |
| HCT-116 (colon) | 150 mg/kg, every 4 days, i.p. | 74% | [1][9] | |
| Colo-205 (colon) | 150 mg/kg, every 4 days, i.p. | 63% | [1] | |
| NMS-P715 | A2780 (ovarian) | 90 mg/kg, daily, p.o. | Tumor growth reduction | [7] |
| A375 (melanoma) | 100 mg/kg, daily, p.o. | ~43% | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Kinase Assays
-
This compound: Kinase activity was measured by monitoring the incorporation of ³³P into a protein substrate. Reactions were stopped with phosphoric acid and transferred to P81 filter plates. Radioactivity was measured using a scintillation counter.[3][9]
-
NMS-P715: The potency of NMS-P715 against Mps1 and a panel of 60 other kinases was determined using either a strong anion exchanger-based assay or a P81 Multiscreen plate.[2]
Cell Viability Assays
-
This compound: Cell viability was assessed by measuring cellular ATP levels using the CellTiter-Glo assay or by the WST1 assay.[3][9] Cells were treated for 3 or 7 days with various concentrations of the inhibitor to determine the GI50.[3]
-
NMS-P715: Cell lines were seeded in 384-well plates and treated with the compound 24 hours later. After 72 hours of incubation, cell viability was measured using the CellTiter-Glo assay.[2]
Xenograft Studies
The general workflow for preclinical xenograft studies is outlined below.
-
This compound: HCT-116 or Colo-205 cells were subcutaneously transplanted into nude mice. Treatment began when tumors reached an average size of 100 mm³. The compound was formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300. Tumor volume was measured with calipers, and tumor growth inhibition (TGI) was calculated relative to the vehicle-treated control group.[1]
-
NMS-P715: For the A2780 xenograft model, nude mice with established tumors were treated orally with 90 mg/kg of NMS-P715 daily for 7 days. For the A375 melanoma model, mice were treated orally with 100 mg/kg daily for 13 days. Tumor growth was monitored throughout the study.[2]
Conclusion
Both this compound and NMS-P715 are effective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. This compound exhibits significantly greater potency in biochemical assays. The choice between these compounds for further preclinical or translational research may depend on factors such as the desired potency, selectivity profile, and pharmacokinetic properties for a specific cancer type and treatment regimen. This guide provides a foundational comparison to aid in such decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. abmole.com [abmole.com]
- 9. webapps.myriad.com [webapps.myriad.com]
- 10. apexbt.com [apexbt.com]
Head-to-Head Comparison: MPI-0479605 and CFI-402257 in Focus
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Potent Mps1/TTK Inhibitors
In the landscape of anticancer drug development, the mitotic kinase Mps1 (also known as TTK) has emerged as a compelling target. Its critical role in the spindle assembly checkpoint (SAC) makes it a key regulator of cell division, and its inhibition offers a promising therapeutic strategy against various malignancies. This guide provides a detailed head-to-head comparison of two prominent Mps1 inhibitors: MPI-0479605 and CFI-402257. We present a comprehensive analysis of their performance, supported by available experimental data, to aid researchers in their evaluation of these compounds.
At a Glance: Key Performance Indicators
| Parameter | This compound | CFI-402257 |
| Target | Mps1 (TTK) | Mps1 (TTK) |
| Mechanism of Action | ATP-competitive inhibitor of Mps1, leading to SAC override, chromosome missegregation, aneuploidy, and cell death.[1][2][3] | Potent and selective, ATP-competitive inhibitor of Mps1, causing SAC inactivation, chromosome missegregation, aneuploidy, and ultimately cell death.[4] |
| Biochemical Potency (IC50) | 1.8 nM[1][5] | 1.2 nM - 1.7 nM[6][7] |
| Cellular Potency (GI50/EC50) | GI50: 30 - 100 nM in a panel of tumor cell lines[1] | EC50 (Mps1 autophosphorylation): 6.5 ± 0.5 nM; Median GI50: 15 nM across a panel of cancer cell lines[8] |
| Selectivity | >40-fold selectivity over other kinases.[1] Moderate activity against JNK (IC50 = 110 nM) and FER (IC50 = 590 nM) kinases.[9] | Highly selective; no significant inhibition of 262 other kinases at 1 µM.[4][5] |
| Administration Route (Preclinical) | Intraperitoneal (i.p.)[1][5] | Oral[4] |
| In Vivo Antitumor Activity | Showed tumor growth inhibition in colon cancer xenograft models.[1][5] | Demonstrated robust tumor growth suppression in various cell line and patient-derived xenograft models as a single agent.[4][5] |
| Clinical Development | Preclinical | Phase 1/2 Clinical Trials (NCT02792465, NCT05251714)[10][11] |
Delving into the Mechanism of Action: A Shared Pathway to Cell Death
Both this compound and CFI-402257 exert their anticancer effects by targeting the same critical cellular process: the spindle assembly checkpoint. By inhibiting the Mps1 kinase, these small molecules disrupt the cell's ability to ensure proper chromosome segregation during mitosis. This leads to a cascade of events culminating in programmed cell death, a highly desirable outcome in cancer therapy.
The following diagram illustrates the signaling pathway affected by these inhibitors:
Caption: Mps1 inhibition by this compound or CFI-402257 disrupts the spindle assembly checkpoint, leading to aberrant mitosis and cell death.
Quantitative Performance Metrics: A Tabular Comparison
For a direct comparison of the quantitative data available for this compound and CFI-402257, the following tables summarize key parameters from preclinical studies.
In Vitro Potency and Efficacy
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Cell Line(s) | Reference |
| This compound | Mps1 | Biochemical | 1.8 | - | [1][5] |
| Cell Viability | Cell-based | GI50: 30 - 100 | Panel of tumor cell lines | [1] | |
| CFI-402257 | Mps1 | Biochemical | 1.2 - 1.7 | - | [6][7] |
| Mps1 Autophosphorylation | Cell-based | 6.5 ± 0.5 | - | [8] | |
| Cell Viability | Cell-based | Median GI50: 15 | Panel of cancer cell lines |
Kinase Selectivity
| Compound | Kinase Panel Size | Concentration Tested | Key Findings | Reference |
| This compound | Not specified | Not specified | >40-fold selectivity over other kinases. Moderate activity against JNK and FER. | [1][9] |
| CFI-402257 | 262 kinases | 1 µM | No significant inhibition of any of the 262 kinases tested. | [4][5] |
Preclinical Pharmacokinetics
| Compound | Animal Model | Administration Route | Key Parameters | Reference |
| This compound | Mice | Intraperitoneal (i.p.) | Sufficient plasma concentrations to support in vivo anti-tumor studies. | [9] |
| CFI-402257 | Mice | Oral | Rapidly absorbed. Exposure (AUC and Cmax) was dose-dependent. Favorable pharmacokinetic profile. | [4] |
| Rats, Dogs | Oral | Well-tolerated with no overt toxicity. | [7] |
Experimental Protocols: A Look at the Methodologies
To ensure a thorough understanding of the presented data, this section outlines the methodologies for key experiments cited in the literature.
In Vitro Mps1 Kinase Assay (for this compound)
-
Enzyme: Recombinant, full-length Mps1 (25 ng).
-
Substrate: Myelin basic protein (MBP) (5 µM).
-
Reaction Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100.
-
ATP: 40 µM (2x Km) with 1 µCi [γ-³³P]ATP.
-
Incubation: 45 minutes at room temperature.
-
Termination: 3% phosphoric acid.
-
Detection: P81 filter plates and scintillation counting to measure ³³P radioactivity.
Cell Viability Assay (General)
-
Cells: A panel of human tumor cell lines.
-
Treatment: Various concentrations of the inhibitor for 3 or 7 days.
-
Detection: CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Analysis: Calculation of GI50 values (the concentration that causes 50% inhibition of cell growth).
Human Tumor Xenograft Models (General Workflow)
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of these inhibitors.
Caption: A generalized workflow for assessing the in vivo antitumor activity of Mps1 inhibitors in xenograft models.
Summary and Outlook
Both this compound and CFI-402257 are potent and selective inhibitors of Mps1 kinase with demonstrated anti-tumor activity in preclinical models. CFI-402257 appears to have undergone more extensive public characterization, particularly regarding its kinase selectivity and pharmacokinetic profile, and has progressed into clinical trials. The oral bioavailability of CFI-402257 is a notable advantage for clinical development.
For researchers selecting an Mps1 inhibitor for their studies, the choice may depend on the specific requirements of their experimental design. CFI-402257 offers the advantage of extensive characterization and clinical relevance. This compound remains a valuable tool for preclinical research, though further characterization of its selectivity and oral bioavailability would be beneficial for a more direct comparison.
This guide provides a snapshot of the publicly available data for these two compounds. As research in this area is ongoing, new data may emerge that will further refine our understanding of their respective profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. onclive.com [onclive.com]
- 6. webapps.myriad.com [webapps.myriad.com]
- 7. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. confluencediscovery.com [confluencediscovery.com]
- 9. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mps1 Kinase Inhibitors: MPI-0479605 versus AZ3146
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent Mps1 (Monopolar Spindle 1) kinase inhibitors: MPI-0479605 and AZ3146. Mps1 is a crucial regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[1][2][3] Its overexpression in various cancers makes it a compelling target for anti-cancer therapeutics.[4] This document synthesizes available preclinical data to facilitate an informed evaluation of these two inhibitors for research and development purposes.
Mechanism of Action
Both this compound and AZ3146 are potent and selective inhibitors of Mps1 kinase.[4][5] Mps1 plays a critical upstream role in the spindle assembly checkpoint signaling pathway.[6] By inhibiting Mps1, these compounds disrupt the recruitment of essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[7][8] This abrogation of the SAC leads to premature entry into anaphase, severe chromosome missegregation, aneuploidy, and ultimately, cell death through mechanisms such as mitotic catastrophe or apoptosis.[4][5]
In Vitro Efficacy
Kinase Inhibition
This compound demonstrates exceptional potency as an ATP-competitive inhibitor of Mps1, with an IC50 value of 1.8 nM.[5][9][10] AZ3146 is also a potent Mps1 inhibitor, with a reported IC50 of approximately 35 nM.[8]
| Inhibitor | Target | IC50 (nM) | Selectivity |
| This compound | Mps1 | 1.8[5][9][10] | Highly selective (>40-fold) over other kinases.[5] |
| AZ3146 | Mps1 | ~35[8] | Selective, with some off-target activity against FAK, JNK1, JNK2, and Kit.[7][8] |
Cell Viability
Both inhibitors have demonstrated potent anti-proliferative effects across a range of cancer cell lines. This compound exhibits GI50 values in the nanomolar range in various tumor cell lines.[5]
| Inhibitor | Cell Line | GI50 (nM) |
| This compound | Various tumor cell lines | 30 - 100[5] |
| AZ3146 | HCT116 | 1200[11] |
In Vivo Efficacy
Xenograft models have been utilized to assess the anti-tumor activity of this compound. In a colon cancer xenograft model using HCT-116 cells, this compound demonstrated significant tumor growth inhibition.[5][10]
| Inhibitor | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | HCT-116 (Colon) | 30 mg/kg, daily, i.p. | 49%[10] |
| This compound | HCT-116 (Colon) | 150 mg/kg, every 4 days, i.p. | 74%[10] |
| This compound | Colo-205 (Colon) | 150 mg/kg, every 4 days, i.p. | 63%[10] |
Signaling Pathways and Experimental Workflows
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | CAS:1246529-32-7 | Mps1 inhibitor,selective and ATP competitive | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Activity of MPI-0479605 in Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of MPI-0479605, a potent and selective inhibitor of the mitotic kinase Mps1 (TTK), against other Mps1 inhibitors and standard-of-care therapies. The information is presented to facilitate an objective evaluation of this compound's potential in oncology research and development.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC).[1][2] The SAC ensures the fidelity of chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to premature entry into anaphase with misaligned chromosomes.[1][3] This results in severe chromosome segregation defects, aneuploidy, and ultimately, cell death through apoptosis or mitotic catastrophe.[1][2][3]
In Vitro Anti-Tumor Activity
This compound demonstrates potent anti-proliferative activity across a range of human cancer cell lines, with GI50 (half-maximal growth inhibition) values typically falling within the 30 to 100 nM range.[1]
Comparison of In Vitro Efficacy of Mps1 Inhibitors
| Cell Line | Cancer Type | This compound GI50 (nM) | CFI-402257 GI50 (nM) | BAY 1161909 IC50 (nM) |
| A549 | Lung Carcinoma | 53 (7-day) | - | - |
| Colo205 | Colorectal Adenocarcinoma | 44 (7-day) | - | - |
| HCT-116 | Colorectal Carcinoma | - | - | - |
| DU-145 | Prostate Carcinoma | - | - | - |
| HCC827 | Lung Adenocarcinoma | - | - | - |
| HT29 | Colorectal Adenocarcinoma | - | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | - | 160 | - |
| MiaPaCa-2 | Pancreatic Carcinoma | - | - | - |
| NCI-H69 | Small Cell Lung Cancer | - | - | - |
| NCI-H460 | Large Cell Lung Cancer | - | - | - |
| NCI-N87 | Gastric Carcinoma | - | - | - |
| OPM2 | Myeloma | - | - | - |
| OVCAR-3 | Ovarian Adenocarcinoma | - | 30 | - |
| HeLa | Cervical Cancer | - | - | < 400 |
| Hep3B | Hepatocellular Carcinoma | - | < 1000 | - |
| Huh7 | Hepatocellular Carcinoma | - | < 1000 | - |
| MHCC97L | Hepatocellular Carcinoma | - | < 1000 | - |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | < 1000 | - |
| Hepa1-6 | Murine Hepatoma | - | < 1000 | - |
| MIHA | Normal Hepatocyte | - | > 1000 | - |
Note: Data for this compound is based on a 7-day incubation period.[3] Data for other inhibitors may be from different experimental conditions. A direct comparison should be made with caution. The IC50 for BAY 1161909 is noted as < 1 nM for Mps1 inhibition.[4]
In Vivo Anti-Tumor Activity
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human colon cancer.[1][5]
Comparison of In Vivo Efficacy in Colon Cancer Xenograft Models
| Compound | Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | HCT-116 | 30 mg/kg, daily, i.p. | 49% | [3][5] |
| This compound | HCT-116 | 150 mg/kg, every 4 days, i.p. | 74% | [3][5] |
| This compound | Colo-205 | 150 mg/kg, every 4 days, i.p. | 63% | [3] |
| 5-Fluorouracil | HCT-116 | - | - | - |
| CFI-402257 | CT26 (murine colon) | 6 mg/kg, daily, oral | Significant tumor growth inhibition | [6] |
Note: Direct comparison of TGI values should be approached with caution due to potential differences in experimental design.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the general procedure used for assessing the anti-proliferative effects of this compound.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Characterization of the cellular and antitumor effects of this compound, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. webapps.myriad.com [webapps.myriad.com]
- 6. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
MPI-0479605 vs. Taxol: A Comparative Analysis for Cancer Researchers
At a Glance: Key Differences
| Feature | MPI-0479605 | Taxol (Paclitaxel) |
| Primary Target | Mitotic Kinase Mps1 (TTK) | β-tubulin subunit of microtubules |
| Mechanism of Action | Inhibition of the Spindle Assembly Checkpoint (SAC) | Stabilization of microtubules |
| Effect on Mitosis | Induces aberrant mitosis, chromosome segregation errors, and aneuploidy.[1][2][3] | Arrests cells in the G2/M phase of the cell cycle by preventing microtubule disassembly.[4][5][6] |
| Cellular Outcome | Apoptosis or mitotic catastrophe.[1][2][3] | Apoptosis following prolonged mitotic arrest.[4][5] |
In Vitro Performance: A Look at the Data
The following tables summarize the in vitro efficacy of this compound and Taxol against various cancer cell lines. It is crucial to interpret this data with the understanding that the experiments were conducted in separate studies under potentially different conditions.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Mps1 Kinase Inhibition (IC50) | 1.8 nM - 4 nM | - | [1][7][8] |
| Cell Viability (GI50) | 30 - 100 nM | Panel of tumor cell lines | [1] |
Table 2: In Vitro Activity of Taxol (Paclitaxel)
| Parameter | Value | Cell Line(s) | Reference |
| Cytotoxicity (IC50) | 2.5 - 7.5 nM (24h exposure) | 8 human tumor cell lines | |
| Cytotoxicity (IC50) | 0.4 - 3.4 nM | 7 ovarian carcinoma cell lines |
In Vivo Efficacy: Preclinical Xenograft Studies
Preclinical studies in animal models have demonstrated the anti-tumor activity of both this compound and Taxol.
Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Comparator | Reference |
| HCT-116 (colon) | 30 mg/kg, daily, i.p. | 49% | Vehicle | [3][7][8] |
| HCT-116 (colon) | 150 mg/kg, every 4 days, i.p. | 74-75% | Vehicle | [3][7][8] |
| Colo-205 (colon) | 150 mg/kg, every 4 days, i.p. | 63% | Vehicle | [8] |
Table 4: In Vivo Efficacy of Taxol (Paclitaxel) in Human Tumor Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome | Comparator | Reference |
| Various Lung Cancers | 24 mg/kg/day, 5 days, i.v. | More effective than cisplatin | Cisplatin | |
| Mesothelioma | 30 mg/kg, days 1, 4, 8, i.p. | Significant tumor growth inhibition | - |
Mechanisms of Action: A Tale of Two Pathways
This compound and Taxol induce cancer cell death by disrupting mitosis, but they achieve this through fundamentally different mechanisms.
This compound is a potent and selective inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][7][8] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures accurate chromosome segregation during mitosis.[2][3][7] By inhibiting Mps1, this compound overrides the SAC, causing cells to prematurely exit mitosis with misaligned chromosomes. This leads to severe chromosome segregation errors, aneuploidy, and ultimately cell death through apoptosis or mitotic catastrophe.[1][2][3]
Taxol, on the other hand, is a microtubule-stabilizing agent.[4][5][6] It binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle.[4][6] This binding prevents the dynamic instability of microtubules, essentially freezing them in a polymerized state.[4][5] The resulting rigid and non-functional mitotic spindle is unable to properly segregate chromosomes, leading to a prolonged arrest of the cell cycle in the G2/M phase.[4][5][6] This sustained mitotic arrest ultimately triggers apoptosis.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate compounds like this compound and Taxol.
In Vitro Kinase Assay (for this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.
-
Procedure:
-
Recombinant Mps1 kinase is incubated with a specific substrate and radiolabeled ATP (e.g., ³³P-ATP).
-
Varying concentrations of this compound are added to the reaction.
-
The reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a scintillation counter or other appropriate method.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability Assay (MTT or similar)
-
Objective: To measure the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of this compound or Taxol for a specified duration (e.g., 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the GI50 or IC50 value is determined.
-
In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Procedure:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment groups (e.g., vehicle control, this compound, Taxol).
-
The compounds are administered according to a predetermined dosing schedule.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Synergy in Combination
While a direct comparison of monotherapy is lacking, several studies have highlighted the synergistic potential of combining Mps1 inhibitors with taxanes. The rationale for this combination lies in their complementary mechanisms of action. Taxanes, like Taxol, activate the spindle assembly checkpoint by disrupting microtubule dynamics. The subsequent inhibition of the SAC by an Mps1 inhibitor, such as this compound, in these already compromised cells can lead to a more profound level of mitotic catastrophe and cell death. Preclinical studies with other Mps1 inhibitors have shown that this combination can lead to superior anti-tumor effects compared to either agent alone.
Conclusion
This compound and Taxol are both potent anti-cancer agents that disrupt mitosis, a hallmark of cancer cell proliferation. They do so, however, by targeting different key components of the cell division machinery. While Taxol's microtubule-stabilizing effect has made it a cornerstone of chemotherapy for decades, the targeted inhibition of the Mps1 kinase by this compound represents a more recent and specific approach to inducing mitotic errors. The lack of direct comparative studies makes it difficult to definitively state which agent is superior as a monotherapy. However, the available data suggests that both are highly active in preclinical models. The most compelling future direction for Mps1 inhibitors like this compound may lie in combination therapies, particularly with agents like Taxol, to exploit their synergistic potential and enhance anti-tumor efficacy. Further research, including head-to-head preclinical and clinical trials, is warranted to fully elucidate the comparative and combined therapeutic value of these two important classes of anti-mitotic drugs.
References
- 1. Taxol inhibits growth of mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Navigating Resistance: A Comparative Guide to Mps1 Inhibitors, Including MPI-0479605
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted cancer therapies is a significant challenge in oncology. Monopolar spindle 1 (Mps1), a key regulator of the spindle assembly checkpoint (SAC), is a promising therapeutic target. However, as with other kinase inhibitors, resistance to Mps1 inhibitors can arise through mutations in the kinase domain. This guide provides a comparative analysis of the cross-resistance profiles of various Mps1 inhibitors, with a focus on MPI-0479605, supported by experimental data to inform future drug development and clinical strategies.
Cross-Resistance Profiles of Mps1 Inhibitors
The development of resistance to Mps1 inhibitors is often associated with point mutations in the ATP-binding pocket of the kinase. These mutations can alter the inhibitor's binding affinity, rendering it less effective, while ideally preserving the kinase's catalytic activity for normal cellular function. A critical aspect of preclinical drug development is to characterize how these resistance mutations affect the efficacy of a broad range of inhibitors, a concept known as cross-resistance.
Studies have identified several mutations in the Mps1 catalytic domain that confer resistance to specific inhibitors. Notably, mutations at the Cysteine 604 (C604) and Serine 611 (S611) residues have been shown to have distinct cross-resistance patterns.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various Mps1 inhibitors against wild-type (WT) Mps1 and clinically relevant mutant forms. Lower IC50 values indicate higher potency.
| Inhibitor | Mps1 WT IC50 (nM) | Mps1 C604Y IC50 (nM) | Mps1 C604W IC50 (nM) | Mps1 S611R Resistance | Mps1 I598F Resistance |
| This compound | ~63-153[1][2] | Resistant[1] | - | Complete Resistance[1] | No Significant Resistance[1] |
| NMS-P715 | ~139[1] | ~3016[1] | ~900[1] | Resistant[1] | - |
| Cpd-5 | ~9.2[1] | ~170[1] | ~19[1] | Resistant[1] | - |
| Reversine (B1683945) | ~63-153[1][2] | Sensitive[1] | - | Complete Resistance[1] | No Significant Resistance[1] |
| AZ3146 | - | Resistant[1] | - | Resistant[1] | - |
Note: Specific IC50 values for all mutant-inhibitor combinations were not available in the reviewed literature. Resistance/sensitivity is noted based on qualitative data from colony formation assays where specific IC50 values are not provided.
Key Observations:
-
This compound shows potent inhibition of wild-type Mps1. However, the C604Y and S611R mutations confer significant resistance to this inhibitor.[1] Interestingly, the I598F mutation does not lead to significant resistance against this compound.[1]
-
The C604Y mutation dramatically reduces the potency of NMS-P715 and Cpd-5, but interestingly, cells with this mutation remain sensitive to reversine .[1] This suggests that reversine or its derivatives could be effective second-line therapies for tumors that develop resistance to NMS-P715-like inhibitors through this mutation.
-
The S611R mutation appears to be a more challenging resistance mechanism, as it confers resistance to all tested inhibitors, including this compound and reversine.[1]
-
The structural similarity of this compound to reversine (reversine is a des-methyl derivative of this compound) highlights how small chemical modifications can significantly impact the cross-resistance profile.[1] The C604Y mutation specifically impedes inhibitors with bulkier modifications at the C-2-aniline position, a feature present in this compound and NMS-P715 but absent in reversine.[1]
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint
Mps1 is a critical upstream kinase in the Spindle Assembly Checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. The SAC prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle.
Caption: Mps1 kinase initiates the Spindle Assembly Checkpoint signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to determine the cross-resistance profiles of Mps1 inhibitors.
In Vitro Mps1 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mps1.
Methodology:
-
Reagents and Materials: Recombinant full-length Mps1 or Mps1 kinase domain (wild-type and mutants), myelin basic protein (MBP) as a generic substrate, [γ-³³P]ATP, kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100), and test inhibitors (e.g., this compound).
-
Procedure: a. Recombinant Mps1 enzyme is incubated with varying concentrations of the test inhibitor in the kinase reaction buffer. b. The kinase reaction is initiated by adding a mixture of ATP and [γ-³³P]ATP, along with the MBP substrate. c. The reaction is allowed to proceed for a set time at room temperature (e.g., 45 minutes). d. The reaction is stopped, and the phosphorylated MBP is separated from the free [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. e. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of Mps1 activity is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Colony Formation Assay
This assay assesses the long-term effect of inhibitor treatment on the survival and proliferation of cancer cells expressing either wild-type or mutant Mps1.
Methodology:
-
Cell Lines: Cancer cell lines (e.g., HCT-116, HeLa) engineered to express wild-type or specific Mps1 mutants.
-
Procedure: a. Cells are seeded at a low density in multi-well plates. b. After allowing the cells to attach, they are treated with a range of concentrations of the Mps1 inhibitor. c. The cells are incubated for an extended period (e.g., 5-14 days) to allow for colony formation. d. Following incubation, the cells are fixed and stained with a solution like crystal violet. e. The number and size of the colonies are quantified, either manually or using imaging software.
-
Data Analysis: The relative survival is calculated by normalizing the colony formation in inhibitor-treated wells to that in vehicle-treated wells. This data can be used to generate dose-response curves and compare the sensitivity of different cell lines to the inhibitor.
Caption: Workflow for determining Mps1 inhibitor cross-resistance.
Conclusion and Future Directions
The cross-resistance profiles of Mps1 inhibitors reveal that the effectiveness of these targeted agents is highly dependent on the specific mutations that arise in the Mps1 kinase domain. While this compound is a potent inhibitor of wild-type Mps1, its efficacy is compromised by certain resistance mutations. The differential sensitivity of the C604Y mutant to reversine highlights a promising avenue for sequential or combination therapies to overcome acquired resistance. The broad resistance conferred by the S611R mutation underscores the need for the development of novel Mps1 inhibitors with distinct binding modes that can evade common resistance mechanisms. A thorough understanding of these cross-resistance patterns is essential for the rational design of next-generation Mps1 inhibitors and for the development of effective treatment strategies for patients with advanced cancers.
References
benchmarking MPI-0479605 against next-generation TTK inhibitors
A new generation of targeted therapies is emerging to address the challenges of precision oncology. Among these, inhibitors of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), are showing significant promise. TTK is a crucial regulator of the spindle assembly checkpoint (SAC), a key mechanism ensuring accurate chromosome segregation during mitosis.[1][2][3] In many cancers, TTK is overexpressed, leading to chromosomal instability and aneuploidy, hallmarks of tumorigenesis.[3]
This guide provides a comparative analysis of MPI-0479605, an early potent TTK inhibitor, against three next-generation TTK inhibitors: CFI-402257, empesertib, and BOS-172722. We will delve into their performance based on available preclinical data, detailing their biochemical potency, kinase selectivity, and cellular activity.
Biochemical Potency and Kinase Selectivity
The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its potency and selectivity. High potency ensures that the inhibitor can achieve its therapeutic effect at low concentrations, minimizing off-target effects. Selectivity, the ability to inhibit the target kinase without affecting other kinases, is paramount to reducing toxicity.
This compound is a potent and selective ATP-competitive inhibitor of Mps1 with an IC50 of 1.8 nM and is over 40-fold more selective for Mps1 than for other kinases.[4] The next-generation inhibitors demonstrate even greater potency and selectivity. CFI-402257 exhibits an IC50 of 1.2-1.7 nM and shows remarkable selectivity, with no significant inhibition of 262 other kinases when tested at a concentration of 1 µM.[5][6] Empesertib is also a highly potent inhibitor with an IC50 of less than 1 nM.[7][8] BOS-172722 shows an IC50 in the low nanomolar range, between 2 and 11 nM.[9][10]
| Inhibitor | Target | IC50 (nM) | Kinase Selectivity |
| This compound | TTK/Mps1 | 1.8[4] | >40-fold selective over other kinases.[4] |
| CFI-402257 | TTK/Mps1 | 1.2 - 1.7[5][6] | No inhibition of 262 other kinases at 1 µM.[6] |
| Empesertib | TTK/Mps1 | < 1[7][8] | Selective inhibitor of Mps1 kinase.[11][12] |
| BOS-172722 | TTK/Mps1 | 2 - 11[9][10] | Highly selective for MPS1.[10] |
Cellular Activity and In Vivo Efficacy
The ultimate measure of an inhibitor's potential lies in its ability to translate biochemical potency into cellular and, eventually, clinical efficacy. In vitro cell-based assays and in vivo animal models are critical for evaluating the anti-tumor activity of these compounds.
This compound has been shown to impair the spindle assembly checkpoint, leading to chromosome segregation defects and a significant decrease in cell viability in a panel of tumor cell lines, with GI50 values ranging from 30 to 100 nM.[13] In vivo, it has demonstrated anti-tumor activity in colon cancer xenograft models.[13]
Next-generation inhibitors have also shown robust anti-cancer activity. CFI-402257 induces aneuploidy and cell death in cancer cells and has shown tumor growth inhibition in various xenograft models as a single agent and in combination with immunotherapy.[6][14] Empesertib has shown potential antineoplastic activity and is currently in clinical trials for breast cancer.[11] BOS-172722 has demonstrated synergistic effects with paclitaxel (B517696) in inducing tumor regression in triple-negative breast cancer models.[10][15]
| Inhibitor | Cell Line(s) | Cellular Effect | In Vivo Model | In Vivo Efficacy |
| This compound | Various tumor cell lines | Decreased cell viability (GI50: 30-100 nM)[13] | Colon cancer xenografts | Antitumor activity[13] |
| CFI-402257 | HCT116, MDA-MB-231, etc. | Induces aneuploidy and apoptosis[6][14] | Breast, colorectal, ovarian cancer xenografts | Tumor growth inhibition[6][16] |
| Empesertib | HeLa, MCF7, etc. | Proliferation inhibition (IC50 < 400 nM)[7] | Breast cancer models | Under clinical investigation[11] |
| BOS-172722 | Triple-negative breast cancer cell lines | Synergizes with paclitaxel to induce cell death[10] | TNBC xenografts | Tumor regression in combination with paclitaxel[10] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol): The inhibitory activity of the compounds on TTK/Mps1 is typically determined using a biochemical kinase assay. Recombinant human Mps1 kinase is incubated with a substrate (e.g., a generic peptide substrate) and ATP (often radiolabeled, e.g., ³³P-ATP). The inhibitors are added at varying concentrations. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified, often by measuring radioactivity, and the IC50 value is calculated as the concentration of the inhibitor that reduces the kinase activity by 50%.[4]
Cell Viability Assay (General Protocol): Cancer cell lines are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the TTK inhibitor or a vehicle control (e.g., DMSO). After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or luminescent assay. For example, the CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP present, which is proportional to the number of viable cells.[13] The GI50 (the concentration that inhibits cell growth by 50%) is then determined from the dose-response curve.
In Vivo Xenograft Studies (General Protocol): Human cancer cells are implanted subcutaneously into immunocompromised mice. Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The TTK inhibitor is administered orally or via intraperitoneal injection at a specified dose and schedule. Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[6][13]
Signaling Pathways and Experimental Workflows
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Cell cycle dependent regulation of the protein kinase TTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TTK regulates proliferation and apoptosis of gastric cancer cells through the Akt‐mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Empesertib - Wikipedia [en.wikipedia.org]
- 12. medkoo.com [medkoo.com]
- 13. pnas.org [pnas.org]
- 14. CFI-402257, a TTK inhibitor, effectively suppresses hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Safety Operating Guide
Navigating the Safe Disposal of MPI-0479605: A Procedural Guide for Laboratory Professionals
Immediate Safety Protocols and Waste Classification
Given the lack of specific hazard data, MPI-0479605 and any materials contaminated with it must be treated as hazardous chemical waste.[2] A precautionary approach is paramount to ensure the safety of all laboratory personnel and to prevent environmental contamination.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat, when handling this compound waste.[2]
-
Avoid Direct Contact: Prevent contact with skin, eyes, and clothing.
-
Prevent Aerosolization: Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Designated Waste Stream: Do not dispose of this compound in regular trash or down the drain.[2]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic approach to ensure safety and compliance with institutional and regulatory standards.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including residual this compound powder, contaminated weighing papers, and disposable labware, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. If solvents were used, maintain separate waste streams for halogenated and non-halogenated solvents.[1]
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note the date of waste accumulation.
-
-
Temporary Storage:
-
Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible chemicals.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
-
Provide the EHS department with a detailed inventory of the waste.
-
Do not attempt to neutralize or treat the chemical waste yourself without specific protocols and approval from your EHS department.[2]
-
Quantitative Disposal Guidelines
In the absence of specific data for this compound, the following table provides general quantitative guidelines for laboratory chemical waste disposal. Adherence to your institution's specific limits is mandatory.
| Parameter | General Guideline | Citation |
| pH Range for Aqueous Waste | 5.5 - 9.5 (for drain disposal of non-hazardous waste) | [1] |
| Solid Waste Container Fill | Do not overfill; leave adequate headspace. | |
| Liquid Waste Container Fill | Fill to no more than 90% capacity. |
Experimental Protocols
Due to the absence of a specific Safety Data Sheet for this compound, no established experimental protocols for its degradation or neutralization can be provided. Any in-laboratory treatment of this hazardous waste should only be conducted as part of a formally approved experimental procedure with prior validation and risk assessment.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
